6-Amino-1,3-dipropyluracil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1,3-dipropylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15/h7H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYIZMBRAYKRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=O)N(C1=O)CCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357625 | |
| Record name | 6-Amino-1,3-dipropyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41862-14-0 | |
| Record name | 6-Amino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1,3-dipropyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-1,3-dipropyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-1,3-dipropyluracil: Chemical Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1,3-dipropyluracil is a pyrimidine derivative characterized by a uracil core structure with propyl groups attached to both nitrogen atoms and an amino group at the 6-position. This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems, particularly fused pyrimidines such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic utility of this compound.
Chemical Structure and Properties
The chemical structure of this compound is defined by its systematic IUPAC name: 6-amino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione. Its molecular formula is C₁₀H₁₇N₃O₂, with a corresponding molecular weight of 211.26 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41862-14-0 | [1] |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 134-139 °C | [1] |
| SMILES String | CCCN1C(N)=CC(=O)N(CCC)C1=O | [1] |
| InChI Key | WWYIZMBRAYKRFU-UHFFFAOYSA-N | [1] |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-amino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione |
| InChI | 1S/C10H17N3O2/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15/h7H,3-6,11H2,1-2H3 |
Synthesis
A likely synthetic route would involve the reaction of 1,3-dipropylurea with cyanoacetic acid in the presence of a condensing agent like acetic anhydride to form an intermediate, which then undergoes base-catalyzed cyclization to yield this compound.
References
A Comprehensive Technical Guide to 6-Amino-1,3-dipropyluracil: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of 6-Amino-1,3-dipropyluracil, alongside a plausible experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies for the handling and application of this heterocyclic compound.
Core Physicochemical Properties
This compound is a derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA). The addition of propyl groups at positions 1 and 3, and an amino group at position 6, imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Melting Point | 134-139 °C | [1] |
| LogP (Predicted) | 1.614 | |
| Form | Solid | [1] |
| SMILES String | CCCN1C(N)=CC(=O)N(CCC)C1=O | [1] |
| InChI Key | WWYIZMBRAYKRFU-UHFFFAOYSA-N | [1] |
Synthesis of this compound: An Adapted Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be adapted from established methods for the preparation of analogous 6-amino-1,3-dialkyluracils, particularly the dimethyl derivative.[2][3][4] The following protocol outlines a plausible two-step synthesis starting from 1,3-dipropylurea and cyanoacetic acid.
Step 1: Synthesis of 1,3-Dipropyl-6-cyanomethyluracil
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dipropylurea in a suitable solvent such as anhydrous toluene.
-
Addition of Reagents: To this solution, add equimolar amounts of cyanoacetic acid and a dehydrating agent, such as acetic anhydride.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then washed with a non-polar solvent like hexane to remove unreacted starting materials.
Step 2: Cyclization to this compound
-
Reaction Setup: Suspend the crude 1,3-dipropyl-6-cyanomethyluracil in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask.
-
Base-catalyzed Cyclization: Add a catalytic amount of a strong base, such as sodium ethoxide, to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the cyclization can be monitored by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture. The product, this compound, may precipitate and can be collected by filtration. If the product remains in solution, the solvent is evaporated, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
Characterization of this compound
A general workflow for the characterization of a newly synthesized small molecule like this compound is crucial to confirm its identity and purity.
Caption: A general experimental workflow for the synthesis, purification, and characterization of a small molecule.
Potential Applications in Drug Discovery: A Generalized Perspective
While specific biological activities of this compound are not yet extensively reported, aminouracil derivatives are recognized as important scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications, including antiviral and anticancer agents.[5][6] The following diagram illustrates a hypothetical drug discovery workflow where a novel aminouracil derivative could be evaluated.
Caption: A generalized workflow for the evaluation of a novel aminouracil derivative in a drug discovery context.
This guide provides a foundational understanding of this compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its potential biological activities. The provided synthetic protocol and characterization workflow offer a solid starting point for researchers interested in this and related compounds.
References
- 1. 1,3-二丙基-6-氨基脲嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 4. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 6-Aminouracil Derivatives: A Technical Guide for Researchers
An in-depth exploration of the therapeutic potential of 6-aminouracil derivatives, detailing their anticancer, antimicrobial, and enzyme-inhibitory activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and key mechanistic insights.
The uracil scaffold, a fundamental component of nucleic acids, has long been a source of inspiration for the development of novel therapeutic agents. Among its myriad derivatives, 6-aminouracil has emerged as a particularly versatile pharmacophore, giving rise to a diverse array of compounds with significant biological activities. These derivatives have demonstrated considerable promise in oncology, infectious diseases, and the modulation of key enzymatic pathways. This technical guide consolidates the current understanding of the biological activities of 6-aminouracil derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further research and development in this exciting field.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancies
6-Aminouracil derivatives have exhibited notable anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interaction with crucial cellular targets. A significant body of research has focused on their cytotoxic effects against a wide range of cancer cell lines.
Quantitative Anticancer Activity Data
The in vitro and in vivo anticancer activities of several 6-aminouracil derivatives have been quantified, with IC50 values (the concentration required to inhibit 50% of cell growth) and T/C values (treated vs. control lifespan) serving as key metrics of efficacy. The following tables summarize the reported activities of various derivatives against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of 6-Aminouracil Derivatives (IC50 Values)
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridopyrimidine derivative 13 | PC3 (Prostate) | 1.89 | Doxorubicin | 0.93 |
| Furan derivative 5a | PC3 (Prostate) | 7.02 | Doxorubicin | 0.93 |
| Furan derivative 5b | PC3 (Prostate) | 8.57 | Doxorubicin | 0.93 |
| Chloroacetylated derivative 4 | PC3 (Prostate) | 21.21 | Doxorubicin | 0.93 |
| Pyrrolidinone derivative 6 | PC3 (Prostate) | 38.73 | Doxorubicin | 0.93 |
| Pyrimidine-2-thione derivative 3a | PC3 (Prostate) | 43.95 | Doxorubicin | 0.93 |
| Pyrimidine-2-thione derivative 3c | PC3 (Prostate) | 79.20 | Doxorubicin | 0.93 |
| Thiazolidin-4-one derivative 19j | A-549 (Lung), Panc-1 (Pancreatic) | 1.1 | Doxorubicin | 1.1 |
| Thiazolidin-4-one derivatives 17c, 19b, 19c, 19h, 19i | Various | 1.1 - 1.8 | Doxorubicin | 1.1 |
| 1-(3-Phenoxybenzyl)-5-(phenylamino)uracil | Not Specified | 2.3 | - | - |
| 1-(2-Methylbenzyl)-5-(phenylamino)uracil | Not Specified | 12 | - | - |
Table 2: In Vivo Anticancer Activity of a 6-Aminouracil Derivative
| Derivative | Animal Model | % T/C |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia | 124 |
Experimental Protocols for Anticancer Activity Assessment
In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][2][3]
Protocol:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and unbound dye. Air dry the plates.
-
Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vivo Antitumor Activity: P388 Leukemia Model
This model is a standard preclinical assay to evaluate the efficacy of potential anticancer agents.[4]
Protocol:
-
Animal Model: Utilize DBA/2 or B6D2F1 mice.
-
Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.
-
Treatment: Administer the test compound i.p. at a specified dose and schedule, typically starting 24 hours after tumor inoculation. Control groups receive the vehicle, and reference drug groups receive known effective chemotherapeutic agents.
-
Monitoring: Monitor the mice daily for survival.
-
Data Analysis: Calculate the percentage of increase in lifespan of treated mice compared to untreated controls (% T/C). A % T/C value of ≥ 125 is generally considered significant antitumor activity.
Anticancer Drug Screening Workflow
The following diagram illustrates a typical workflow for screening and identifying potential anticancer drug candidates from a library of 6-aminouracil derivatives.
Antimicrobial Activity: Targeting Bacterial Proliferation
Certain 6-aminouracil derivatives, particularly 6-anilinouracils, have demonstrated potent and selective inhibitory activity against Gram-positive bacteria. Their mechanism of action involves the specific inhibition of DNA polymerase IIIC, an essential enzyme for bacterial DNA replication.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of 6-aminouracil derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 3: Antibacterial Activity of 6-Aminouracil Derivatives (MIC and MLC Values)
| Derivative | Bacterial Strain | MIC (µg/mL) | MLC (µg/mL) | Reference Compound | MIC (µg/mL) | MLC (µg/mL) |
| Compound I | B. cereus | 32 | 64 | Gentamicin | 64 | 128 |
MLC: Minimum Lethal Concentration
Experimental Protocol for Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[5][6][7][8][9]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Mechanism of Action: Inhibition of DNA Polymerase IIIC
6-Anilinouracils act as mimics of dGTP, a natural substrate for DNA polymerase IIIC. They bind to the enzyme, leading to the formation of an inactive complex and subsequent inhibition of DNA synthesis.[4][10][11][12][13][14]
The following diagram illustrates the inhibitory mechanism of 6-anilinouracils on bacterial DNA polymerase IIIC.
Antiviral Activity
Derivatives of 6-aminouracil have also shown promise as antiviral agents, with activity reported against viruses such as the Human Immunodeficiency Virus (HIV).
Quantitative Antiviral Activity Data
The antiviral activity is often expressed as the EC50 value, which is the concentration of a drug that gives half-maximal response.
Table 4: Anti-HIV Activity of 6-Aminouracil Derivatives
| Derivative | Cell Culture | EC50 (µM) |
| 3,5-Dimethylphenylmethyl substituted uracil | CEM-SS | 9.5 |
| 3,5-Dimethylphenylmethyl substituted uracil | CEM-SS | 11.9 |
Other Biological Activities: Enzyme Inhibition
Beyond their anticancer and antimicrobial effects, 6-aminouracil derivatives have been found to inhibit other key enzymes, highlighting their potential for treating a wider range of diseases.
Cathepsin B Inhibition
Certain derivatives have shown the ability to inhibit Cathepsin B, a lysosomal cysteine protease implicated in cancer progression and metastasis.[15]
Table 5: Cathepsin B Inhibitory Activity
| Derivative | % Inhibition |
| Phenyl thiourea derivative 17 | 82.3 |
| Furan derivatives 5a, 5b | > 50 |
| Quinoxaline derivative 7a | > 50 |
| 4-Chlorophenyl Schiff base derivative 11a | > 50 |
| Thiazolidinone derivative 12a | > 50 |
| Doxorubicin (Reference) | 18.7 |
Experimental Protocol for Cathepsin B Inhibition Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of Cathepsin B.[16][17][18][19]
Protocol:
-
Reagent Preparation: Prepare Cathepsin B enzyme solution, a fluorogenic substrate (e.g., Z-Arg-Arg-AMC), and assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the Cathepsin B enzyme, the test inhibitor at various concentrations, and the assay buffer. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Phosphodiesterase (PDE) Inhibition
Some 6-aminouracil derivatives have been shown to inhibit adenosine-3',5'-cyclic phosphate phosphodiesterase, suggesting potential applications in conditions where modulation of cAMP levels is beneficial, such as in certain cardiovascular and respiratory diseases.[20][21][22][23][24][25]
Conclusion
The 6-aminouracil scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. The derivatives discussed in this guide demonstrate a broad spectrum of activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams offer a solid foundation for researchers to build upon. Further exploration of the structure-activity relationships, optimization of lead compounds, and elucidation of their detailed mechanisms of action will be crucial in translating the promise of 6-aminouracil derivatives into novel and effective therapies for a range of human diseases.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. protocols.io [protocols.io]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]
- 21. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of PDE4 phosphodiesterase activity induces growth suppression, apoptosis, glucocorticoid sensitivity, p53, and p21(WAF1/CIP1) proteins in human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Core Mechanism of Action of 6-Amino-1,3-dipropyluracil and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of 6-Amino-1,3-dipropyluracil and its pharmacologically active derivatives. While this compound primarily serves as a versatile chemical intermediate, its derivatives, particularly pyrido[2,3-d]pyrimidines, have demonstrated significant biological activity. The core mechanism of action identified for these derivatives is the inhibition of phosphodiesterase (PDE) enzymes, leading to vasorelaxant effects. This guide details the underlying signaling pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of these compounds' therapeutic potential.
Introduction: From Chemical Intermediate to Pharmacological Precursor
This compound is a pyrimidine derivative that has been utilized in the synthesis of various compounds with medicinal interest. Its chemical structure allows for the construction of fused heterocyclic systems, such as deazaflavins and pyrido[2,3-d]pyrimidines. While the direct biological activity of this compound is not extensively documented, its role as a precursor for potent bioactive molecules is well-established.
Core Mechanism of Action: Phosphodiesterase Inhibition
The primary mechanism of action for pharmacologically active derivatives of this compound, specifically ferrocenyl, alkyl, and aryl-substituted pyrido[2,3-d]pyrimidines, is the inhibition of phosphodiesterase (PDE) enzymes.
The Phosphodiesterase Signaling Pathway
Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in numerous cellular signaling pathways. By inhibiting PDEs, the intracellular levels of cAMP and/or cGMP increase, leading to the activation of downstream protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG).
In the context of vascular smooth muscle, the elevation of cAMP leads to smooth muscle relaxation and subsequent vasodilation. This is achieved through a cascade of events that ultimately results in the sequestration of intracellular calcium and the inhibition of myosin light chain kinase, preventing the interaction of actin and myosin filaments required for contraction.
Quantitative Data: Vasorelaxant Potency
Studies on pyrido[2,3-d]pyrimidine derivatives of this compound have demonstrated their potent vasorelaxant effects on isolated rat aorta. The potency is typically expressed as the half-maximal effective concentration (EC50).
| Compound ID | Derivative Class | EC50 (µM) on Rat Aorta | Reference |
| 12 | 7-ferrocenyl-1,3-dimethyl-5-(m-tolyl)-pyrido[2,3-d]pyrimidine | 0.41 ± 0.02 | Arellano I, et al. (2016) |
| 13 | 7-ferrocenyl-1,3-dipropyl-5-(4-metoxyphenyl)-pyrido[2,3-d]pyrimidine | 0.81 ± 0.11 | Arellano I, et al. (2016) |
| Rolipram | Reference PDE4 Inhibitor | Similar to compounds 14, 15, and 19 | Arellano I, et al. (2016) |
Note: The EC50 values indicate the concentration of the compound required to elicit 50% of the maximal vasorelaxant response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of the vasorelaxant and PDE inhibitory effects of this compound derivatives.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Objective: To synthesize ferrocenyl, alkyl, and aryl-pyrido[2,3-d]pyrimidines from 6-amino-1,3-dialkyluracils.
General Procedure:
-
A mixture of the respective 6-amino-1,3-dialkyluracil (e.g., this compound) and an appropriate α-alkynyl ketone is prepared.
-
The reaction is carried out in an aqueous system containing a nickel cyanide/sodium hydroxide/potassium cyanide catalyst.
-
The mixture is subjected to a carbon monoxide atmosphere and heated.
-
Upon completion of the reaction, the product is extracted, purified by column chromatography, and characterized using spectroscopic methods (NMR, IR, Mass Spectrometry).
Rat Aortic Ring Vasorelaxation Assay
Objective: To evaluate the vasorelaxant effect of the synthesized compounds on isolated smooth muscle.
Protocol:
-
Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The aorta is cleaned of adherent connective tissue and cut into rings of approximately 3-4 mm in length.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with a 95% O2 / 5% CO2 mixture. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15 minutes.
-
Contraction: A stable contraction is induced by adding a vasoconstrictor agent, typically phenylephrine (1 µM).
-
Compound Administration: Once a stable plateau of contraction is reached, cumulative concentrations of the test compounds are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the phenylephrine-induced contraction. EC50 values are calculated from the concentration-response curves.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of the compounds on PDE activity.
General Protocol (Radiometric Assay):
-
Reaction Mixture: The assay is typically performed in a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, a specific PDE isozyme, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of a radiolabeled cyclic nucleotide substrate, such as [3H]cAMP or [3H]cGMP.
-
Incubation: The reaction mixture is incubated at 30-37°C for a defined period.
-
Termination: The reaction is terminated by heat inactivation or the addition of a stop solution.
-
Product Separation: The radiolabeled product (e.g., [3H]AMP or [3H]GMP) is separated from the unreacted substrate using techniques like anion-exchange chromatography or scintillation proximity assay (SPA).
-
Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of PDE inhibition is calculated for each compound concentration, and IC50 values (the concentration required for 50% inhibition) are determined.
Conclusion and Future Directions
The derivatization of this compound into pyrido[2,3-d]pyrimidine structures represents a promising strategy for the development of novel therapeutic agents. The core mechanism of action for these derivatives has been identified as the inhibition of phosphodiesterase enzymes, leading to vasorelaxation. The quantitative data available suggests that these compounds can be highly potent.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific PDE isoforms.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of these compounds in animal models of cardiovascular diseases, such as hypertension.
-
Elucidation of Off-Target Effects: To ensure a favorable safety profile for potential drug candidates.
-
Exploration of Other Therapeutic Areas: Given the widespread role of PDEs in cellular signaling, these compounds may have applications in other diseases, such as inflammatory conditions or neurological disorders.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound derivatives as phosphodiesterase inhibitors.
The Therapeutic Potential of 6-Amino-1,3-dipropyluracil: A Technical Guide to its Application as a Versatile Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the therapeutic potential of 6-Amino-1,3-dipropyluracil, a pyrimidine derivative whose significance in medicinal chemistry lies not in its inherent biological activity, but in its role as a key building block for the synthesis of a diverse range of therapeutically relevant heterocyclic compounds. While direct therapeutic applications of this compound are not extensively documented, its utility as a starting material for potent anticancer and other bioactive agents is of considerable interest to the drug discovery community.
This document provides an in-depth overview of the synthesis and therapeutic applications of key compound classes derived from 6-aminouracil scaffolds, with a focus on pyrido[2,3-d]pyrimidines and xanthines. It includes quantitative biological data for representative compounds, detailed experimental methodologies, and visualizations of critical signaling pathways and synthetic workflows to support further research and development.
Pyrido[2,3-d]pyrimidines: A Scaffold for Potent Kinase and Dihydrofolate Reductase Inhibitors
The fusion of pyrimidine and pyridine rings to form the pyrido[2,3-d]pyrimidine scaffold has yielded a plethora of compounds with significant biological activities. Derivatives synthesized from 6-aminouracils have shown particular promise as anticancer agents through the inhibition of key enzymes involved in cell proliferation and survival.
Therapeutic Applications
Anticancer Activity: Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1] Notably, they have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases such as PDGFR and c-Src.[1] EGFR is a key target in non-small cell lung cancer, and inhibitors of its mutated forms (e.g., L858R/T790M) are of significant clinical interest.[2]
Furthermore, this class of compounds has demonstrated efficacy as inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in the synthesis of DNA precursors.[3][4] Inhibition of DHFR disrupts DNA replication and leads to cell death, a well-established mechanism for cancer chemotherapy.[5]
Other Potential Applications: Beyond oncology, certain pyrido[2,3-d]pyrimidine derivatives have been explored for their antimicrobial properties and as phosphodiesterase inhibitors, suggesting potential applications in treating infectious diseases and inflammatory conditions like asthma and COPD.[6][7]
Mechanism of Action
EGFR Inhibition: Pyrido[2,3-d]pyrimidines act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the enzyme, they prevent the phosphorylation of downstream signaling molecules, thereby blocking the activation of pro-survival pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1] This leads to an induction of apoptosis and cell cycle arrest in cancer cells.[2]
DHFR Inhibition: As inhibitors of DHFR, these compounds mimic the structure of the natural substrate, dihydrofolate, and bind to the active site of the enzyme.[3] This prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[5] The depletion of these precursors ultimately leads to the inhibition of cell proliferation.[5]
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activities of selected pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines and target enzymes. It is important to note that these derivatives are structurally related to those that can be synthesized from this compound, though the specific impact of the dipropyl substitution would require further investigation.
| Compound Class | Specific Derivative | Target | Activity (IC50) | Target Cancer Cell Line(s) |
| Pyrido[2,3-d]pyrimidine | Compound B1 | EGFRL858R/T790M | 13 nM | H1975 (NSCLC) |
| Pyrido[2,3-d]pyrimidine | Compound 8a | EGFRWT | 0.099 µM | A-549 (Lung), PC-3 (Prostate), HCT-116 (Colon) |
| Pyrido[2,3-d]pyrimidine | Compound 11 | DHFR | 6.5 µM | MCF-7 (Breast) |
| Pyrido[3,2-d]pyrimidine | Compound 15 | pjDHFR | 80 nM | Pneumocystis jirovecii |
| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 Kinase | 11.4 nM | MCF-7 (Breast), HepG2 (Liver) |
Data sourced from multiple studies for illustrative purposes.[2][3][8][9][10]
Experimental Protocols
Representative Synthesis of a Pyrido[2,3-d]pyrimidine Derivative (Analogous Procedure)
The following protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives from a 6-aminouracil precursor. This procedure is analogous to what would be employed with this compound and is provided as a representative example due to the lack of a specific published protocol for the dipropyl starting material.
Reaction: One-pot three-component reaction of a 6-aminouracil derivative, an aldehyde, and malononitrile.
Materials:
-
6-amino-1,3-dimethyluracil (1 equivalent)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)
-
Malononitrile (1 equivalent)
-
Solvent: Water or Ethanol
-
Catalyst (optional, e.g., nanocrystalline MgO)
Procedure:
-
To a round-bottom flask, add 6-amino-1,3-dimethyluracil, the aromatic aldehyde, and malononitrile in equimolar amounts.
-
Add the solvent (e.g., water, 10 mL).
-
If using a catalyst, add nanocrystalline MgO (e.g., 10 mol%).
-
Heat the reaction mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure pyrido[2,3-d]pyrimidine derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizations: Signaling Pathways and Synthetic Workflow
Xanthines: CNS Stimulants, Diuretics, and Beyond
6-aminouracil derivatives are also valuable precursors for the synthesis of xanthines, a class of purine alkaloids that includes well-known compounds like caffeine and theophylline.
Therapeutic Applications
Xanthine derivatives exhibit a wide range of pharmacological effects, including central nervous system stimulation, diuresis, and bronchodilation.[11] They primarily act as antagonists of adenosine receptors.[11] Modified xanthines are being developed for various therapeutic areas, including neurodegenerative diseases, diabetes (as DPP-4 inhibitors), and respiratory disorders.[12]
Synthesis of Xanthines from 6-Aminouracils
The classical Traube synthesis provides a general route to xanthine derivatives from 6-aminouracils.[13] The key steps involve:
-
Nitrosation: The 6-aminouracil is treated with a nitrosating agent (e.g., sodium nitrite in acetic acid) to introduce a nitroso group at the 5-position.
-
Reduction: The 5-nitroso group is then reduced to an amino group, typically via catalytic hydrogenation, to form a 5,6-diaminouracil.
-
Cyclization: The resulting 5,6-diaminouracil is cyclized with a one-carbon unit source (e.g., formic acid, an aldehyde, or a carboxylic acid derivative) to form the imidazole ring of the xanthine scaffold.[13][14]
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of diverse and therapeutically significant heterocyclic compounds. Its utility as a precursor for potent pyrido[2,3-d]pyrimidine-based anticancer agents, through the inhibition of critical targets like EGFR and DHFR, highlights its importance in modern medicinal chemistry. Furthermore, its role in the synthesis of the xanthine scaffold opens avenues for the development of drugs targeting a wide array of physiological conditions. While the direct biological activity of this compound remains to be fully elucidated, its potential as a foundational element in the construction of novel therapeutics is clear. Further exploration of derivatives synthesized from this specific dipropyl-substituted precursor is warranted to fully understand the structure-activity relationships and to potentially develop new drug candidates with improved efficacy and selectivity.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcogj.com [phcogj.com]
- 12. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Substituted 6-Aminouracils: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of substituted 6-aminouracils, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This document summarizes key findings on their synthesis, quantitative structure-activity relationships, and mechanisms of action, with a focus on their potential as anticancer and antibacterial agents. Detailed experimental methodologies and visual representations of key processes are provided to facilitate further research and development in this promising area.
Introduction to 6-Aminouracils
6-aminouracil, a pyrimidine derivative, serves as a versatile scaffold for the synthesis of a wide array of substituted analogs with significant therapeutic potential. The presence of the amino group at the 6-position allows for various chemical modifications, leading to compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This review focuses on three prominent classes of substituted 6-aminouracils: 5-cinnamoyl-6-aminouracils, 6-anilinouracils, and bis(6-aminouracil-5-yl)methanes.
Synthesis of Substituted 6-Aminouracils
The synthetic routes to substituted 6-aminouracils are diverse and adaptable, allowing for the generation of large libraries of compounds for biological screening. Key synthetic strategies for the three highlighted classes are outlined below.
Synthesis of 5-Cinnamoyl-6-aminouracil Derivatives
One of the earliest and most effective methods for the synthesis of 5-cinnamoyl-6-aminouracils involves the condensation of a 6-aminouracil derivative with a substituted cinnamic acid or its corresponding acid chloride. A general synthetic scheme is depicted below.
Caption: General synthesis of 5-cinnamoyl-6-aminouracils.
Synthesis of 3-Substituted-6-anilinouracils
The synthesis of 3-substituted-6-anilinouracils, potent antibacterial agents, can be achieved through a multi-step process. A common approach involves the initial protection of the 1-position of 6-chlorouracil, followed by substitution at the 3-position, reaction with a substituted aniline, and subsequent deprotection.[1] A representative synthetic workflow is illustrated below.
Caption: Synthetic workflow for 3-substituted-6-anilinouracils.
Synthesis of Bis(6-aminouracil-5-yl)methanes
Bis(6-aminouracil-5-yl)methanes are synthesized through the condensation of two equivalents of a 6-aminouracil derivative with one equivalent of an aromatic aldehyde.[2][3][4] This reaction is often carried out under mild conditions and can be catalyzed by various acids or performed in water.[2][3][4]
Caption: Synthesis of bis(6-aminouracil-5-yl)methanes.
Biological Activities and Quantitative Data
Substituted 6-aminouracils exhibit a range of biological activities, with anticancer and antibacterial properties being the most extensively studied.
Anticancer Activity of 5-Cinnamoyl-6-aminouracil Derivatives
Several 5-cinnamoyl-6-aminouracil derivatives have demonstrated notable anticancer activity.[5][6] Their proposed mechanism of action involves intercalation into DNA, leading to the disruption of DNA replication and transcription.[5][6]
| Compound | In Vivo Activity (P388 Leukemia) | In Vitro Cytotoxicity (L1210 Leukemia) | Reference |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | % T/C = 124 | - | [5][6] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | - | Active | [5][6] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | - | Active | [5][6] |
% T/C: Percentage of treated versus control median survival time. A value >125 is generally considered significant.
Antibacterial Activity of 3-Substituted-6-anilinouracils
3-Substituted-6-anilinouracils are potent and selective inhibitors of bacterial DNA polymerase IIIC, an essential enzyme for DNA replication in Gram-positive bacteria.[7][8][9][10] This selective inhibition makes them attractive candidates for the development of new antibiotics.[7][8][9][10]
| Compound | DNA Polymerase IIIC Inhibition (Ki, µM) | Antibacterial Activity (MIC, µg/mL) vs. Gram-positive bacteria | Reference |
| Hydroxyalkyl and methoxyalkyl derivatives | 0.4 - 2.8 | 0.5 - 15 | [9] |
| N3-alkyl derivatives of TMAU and EMAU | Enhanced binding compared to parent | Significantly enhanced antimicrobial potency | [10] |
| 3-(4-morpholinylbutyl)-EMAU hydrochloride | - | Prolonged life of infected mice in a dose-dependent manner | [5] |
Ki: Inhibition constant. MIC: Minimum Inhibitory Concentration. TMAU: 6-(3,4-trimethyleneanilino)uracil. EMAU: 6-(3-ethyl-4-methylanilino)uracil.
Mechanisms of Action
The therapeutic effects of substituted 6-aminouracils are attributed to their specific interactions with biological macromolecules.
DNA Intercalation by 5-Cinnamoyl-6-aminouracils
The planar aromatic structure of 5-cinnamoyl-6-aminouracils allows them to insert between the base pairs of DNA.[5][6] This intercalation process unwinds and elongates the DNA helix, thereby interfering with the binding of DNA and RNA polymerases and ultimately inhibiting replication and transcription.[11][12][13]
Caption: DNA intercalation mechanism of 5-cinnamoyl-6-aminouracils.
Inhibition of DNA Polymerase IIIC by 6-Anilinouracils
6-Anilinouracils act as structural mimics of dGTP, one of the building blocks of DNA.[14][15] They selectively bind to the active site of bacterial DNA polymerase IIIC, preventing the incorporation of dGTP and halting DNA synthesis, which is lethal to the bacterium.[7][8][9][10]
Caption: Inhibition of DNA Polymerase IIIC by 6-anilinouracils.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of substituted 6-aminouracils.
General Synthesis of 5-Cinnamoyl-6-aminouracil Derivatives
A mixture of the appropriate 6-aminouracil derivative and a substituted cinnamoyl chloride in a suitable solvent (e.g., pyridine) is stirred at room temperature or heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into ice-water, and the resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (e.g., against L1210 Leukemia Cells)
-
Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay, which measures the metabolic activity of viable cells.[16] The absorbance is read using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
DNA Polymerase IIIC Inhibition Assay
-
Enzyme and Substrates: Purified bacterial DNA polymerase IIIC is used. The reaction mixture contains a buffer, a DNA template-primer, dNTPs (including a radiolabeled dNTP, e.g., [3H]dGTP), and the inhibitor at various concentrations.[17]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C). The reaction is stopped after a specific time by the addition of a quenching solution (e.g., trichloroacetic acid).
-
Measurement of Incorporation: The amount of radiolabeled dNTP incorporated into the DNA is measured by scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics data, often using Lineweaver-Burk or Dixon plots.[17]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
Substituted 6-aminouracils represent a versatile and promising class of compounds with significant potential for the development of novel anticancer and antibacterial agents. The diverse synthetic methodologies allow for the creation of extensive compound libraries, and the well-characterized mechanisms of action provide a solid foundation for rational drug design. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles. Further exploration of their activity against a broader range of cancer cell lines and drug-resistant bacterial strains is also warranted. The detailed information provided in this technical guide aims to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of substituted 6-aminouracils.
References
- 1. Improved synthesis of antibacterial 3-substituted 6-anilinouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Formation of aryl-bis(6-amino-1,3-dimethyluracil-5-yl)methanes by reaction of 6-amino-1,3-dimethyluracil with aromatic aldehydes [zora.uzh.ch]
- 5. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of DNA polymerase III as novel antimicrobial agents against gram-positive eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 12. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Amino-1,3-dipropyluracil: Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1,3-dipropyluracil is a substituted pyrimidine derivative that has garnered interest as a versatile building block in medicinal chemistry. Its core structure serves as a scaffold for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthetic history, and key experimental protocols related to this compound. While direct biological activity of the title compound is not extensively documented, its utility as a precursor for compounds with antitubercular and vasorelaxant properties is highlighted. This document aims to be a valuable resource for researchers in drug discovery and development, offering detailed methodologies and a structured presentation of relevant data.
Introduction
Uracil and its derivatives are fundamental components in the field of medicinal chemistry, owing to their presence in nucleic acids and their ability to interact with various biological targets.[1] The substitution pattern on the uracil ring can significantly influence the molecule's chemical reactivity and biological activity. 6-Aminouracils, in particular, are electron-rich compounds that serve as valuable intermediates for the synthesis of diverse heterocyclic systems, including pyrido-, pyrrolo-, and pyrimido-pyrimidines.[2][3] this compound, with propyl groups at the N1 and N3 positions, offers a lipophilic scaffold that has been exploited in the development of novel therapeutic agents.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41862-14-0 | [4] |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [4] |
| Molecular Weight | 211.26 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 134-139 °C | [4] |
| InChI | 1S/C10H17N3O2/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15/h7H,3-6,11H2,1-2H3 | [5] |
| SMILES | CCCN1C(N)=CC(=O)N(CCC)C1=O | [5] |
Safety Information:
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[4] Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be used when handling this compound.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]
Synthetic History and Methodologies
The synthesis of 6-aminouracil derivatives generally involves the condensation of a urea derivative with a three-carbon component. While the specific historical development of the synthesis of this compound is not well-documented, the general principles for the synthesis of 6-aminouracils are well-established. These methods are often adaptable for the preparation of N-substituted analogues.
A general and plausible synthetic route to this compound, based on established methods for similar compounds, is the condensation of 1,3-dipropylurea with cyanoacetic acid or its esters. This reaction is typically carried out in the presence of a base.
Detailed Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound was not found in a dedicated publication, its use as a starting material in several studies provides insight into its preparation or commercial availability. The following is a generalized protocol based on the synthesis of analogous 6-aminouracil derivatives.
Synthesis of this compound (Generalized Method):
-
Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 1,3-dipropylurea.
-
Addition of Cyanoacetic Ester: To the stirred mixture, add ethyl cyanoacetate dropwise at a controlled temperature.
-
Reflux: Heat the reaction mixture at reflux for several hours to drive the condensation and cyclization.
-
Work-up: After cooling, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid). The product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the purified product.
Applications in the Synthesis of Bioactive Molecules
The primary utility of this compound lies in its role as a versatile precursor for the synthesis of more complex heterocyclic systems, some of which have shown promising biological activities.
Synthesis of Pyrido[2,3-d]pyrimidines
This compound has been utilized in the synthesis of various pyrido[2,3-d]pyrimidine derivatives. These compounds are of interest due to their structural similarity to purines and pteridines, which are important biological molecules.
Precursor to Antitubercular and Vasorelaxant Agents
Research has demonstrated that this compound can be a starting material for the synthesis of compounds with potential therapeutic value.
-
Antitubercular Agents: It has been used in the synthesis of 2,4-dialkyl-8,9,10,11-tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline-1,3,7,12(2H,4H)-tetraones, which have been investigated as potential new leads against Mycobacterium tuberculosis.
-
Vasorelaxant Agents: The compound has also been employed in the synthesis of ferrocenyl, alkyl, and aryl-pyrido[2,3-d]pyrimidines, which have shown vasorelaxant activity on the smooth muscle of rat aorta, potentially through the conservation of cAMP via phosphodiesterase inhibition.
Biological Activity and Signaling Pathways
Currently, there is a lack of published data on the direct biological activity and specific signaling pathways associated with this compound itself. The available literature primarily focuses on the biological evaluation of the more complex molecules synthesized from this precursor. It is plausible that any inherent biological activity of this compound is modest, and its value is therefore predominantly as a chemical scaffold.
Characterization Data
Detailed and specific spectral data for this compound are not widely available in public databases. However, based on its structure, the following characteristic peaks would be expected in its spectra.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the propyl groups (triplets and sextets), a singlet for the C5-H proton, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the carbonyl carbons (C2 and C4), the enamine carbon (C6), the C5 carbon, and the carbons of the two propyl groups. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (carbonyl groups), and C=C stretching (uracil ring). |
| Mass Spec. | A molecular ion peak corresponding to its molecular weight (211.26 g/mol ). |
Conclusion
This compound is a valuable synthetic intermediate in medicinal chemistry. While its own discovery and biological profile are not extensively detailed in the literature, its utility as a precursor for compounds with potential antitubercular and vasorelaxant activities is evident. This technical guide has summarized the available information on its synthesis, properties, and applications, providing a foundation for researchers utilizing this compound in the design and synthesis of novel therapeutic agents. Further investigation into the direct biological effects of this compound could be a potential area for future research.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 97 41862-14-0 [sigmaaldrich.com]
- 5. This compound 97 41862-14-0 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
Spectroscopic and Experimental Profile of 6-Amino-1,3-dipropyluracil: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 6-Amino-1,3-dipropyluracil, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a detailed look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound, providing a clear and concise reference for its structural identification and characterization.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.88 | s | 1H | C₅-H |
| 4.60 | br s | 2H | -NH₂ |
| 3.80 | t, J = 7.6 Hz | 2H | N₃-CH₂- |
| 3.70 | t, J = 7.6 Hz | 2H | N₁-CH₂- |
| 1.69 - 1.57 | m | 4H | -CH₂-CH₃ |
| 0.94 - 0.88 | m | 6H | -CH₃ |
Note: J = coupling constant in Hertz, s = singlet, t = triplet, m = multiplet, br s = broad singlet.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 162.7 | C₄ |
| 155.0 | C₆ |
| 152.0 | C₂ |
| 75.8 | C₅ |
| 47.1 | N₁-CH₂ |
| 45.3 | N₃-CH₂ |
| 21.6 | N₁-CH₂-CH₂ |
| 20.8 | N₃-CH₂-CH₂ |
| 11.3 | N₁-CH₂-CH₂-CH₃ |
| 11.2 | N₃-CH₂-CH₂-CH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3395 | Strong | N-H stretch |
| 3206 | Strong | N-H stretch |
| 2962 | Medium | C-H stretch (aliphatic) |
| 1693 | Strong | C=O stretch |
| 1620 | Strong | C=O stretch |
| 1572 | Strong | N-H bend |
Table 4: Mass Spectrometry Data (ESI-MS)
| m/z | Assignment |
| 212.1 | [M+H]⁺ |
Experimental Protocols
The following sections detail the general methodologies employed for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS. Data processing involved Fourier transformation of the free induction decay (FID) signal.
Infrared (IR) Spectroscopy
Infrared spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were acquired using an electrospray ionization (ESI) mass spectrometer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The data was collected in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ was determined.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides foundational data and methodologies to support further research and development involving this compound. The presented information is crucial for the unambiguous identification and quality control of this compound in synthetic and medicinal chemistry applications.
An In-depth Technical Guide to 6-Amino-1,3-dipropyluracil (C10H17N3O2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Amino-1,3-dipropyluracil, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates its known chemical and physical properties, safety information, and its role as a key building block in the synthesis of novel therapeutic agents.
Core Chemical and Physical Properties
This compound, with the molecular formula C10H17N3O2, is a solid at room temperature.[1][2][3] It is also known by its synonym, 6-Amino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione.[1][3] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Weight | 211.26 g/mol | [1][4] |
| Melting Point | 134-139 °C | [1][2][3] |
| CAS Number | 41862-14-0 | [1][4] |
| Assay Purity | 97% | [1][2][3] |
Synthesis and Chemical Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its structure suggests that it can be synthesized through the alkylation of 6-aminouracil with propyl halides. The amino group at the 6-position and the uracil ring system are key reactive sites for further chemical modifications.
A generalized synthetic approach can be inferred from the synthesis of a related compound, 6-amino-1,3-dimethyluracil, which involves the reaction of 4-amino-2,6-dihydroxypyrimidine with iodomethane in the presence of a base.[5] A similar strategy could likely be adapted for the synthesis of the dipropyl derivative.
Applications in Medicinal Chemistry and Drug Discovery
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential therapeutic value.[2] Its utility has been demonstrated in the creation of:
-
Deazaflavins: These compounds are analogs of flavins and have been investigated for a range of biological activities.
-
Pyrido[2,3-d]pyrimidines: This class of compounds has shown promise in various therapeutic areas. For instance, derivatives of pyrido[2,3-d]pyrimidines synthesized from related 6-aminouracils have been explored as vasorelaxants.[2]
-
Tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline tetraones: These complex heterocyclic systems have been synthesized and evaluated as potential new leads against Mycobacterium tuberculosis.[2]
The following diagram illustrates the logical workflow from the starting material to potential therapeutic applications.
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for specific reactions involving this compound are proprietary to the research that has utilized it. However, a general protocol for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds derived from this precursor, can be outlined based on a cascade imination, Buchwald-Hartwig cross-coupling, and cycloaddition reaction sequence mentioned in the literature.[2]
General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines:
-
Imination: this compound is reacted with an appropriate aldehyde or ketone in a suitable solvent to form the corresponding imine.
-
Cross-Coupling: The resulting imine undergoes a Buchwald-Hartwig cross-coupling reaction with a suitable aryl or heteroaryl halide in the presence of a palladium catalyst and a ligand.
-
Cycloaddition: The intermediate from the cross-coupling reaction undergoes an intramolecular cycloaddition to form the final pyrido[2,3-d]pyrimidine product.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
The following diagram depicts a conceptual workflow for a typical synthesis experiment.
Safety Information
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1][2][3] The following table summarizes its key safety information.
| Hazard Information | Details |
| Pictograms | GHS07 (Exclamation mark)[1][2][3] |
| Signal Word | Warning[1][2][3] |
| Hazard Statements | H302: Harmful if swallowed[1][2][3] |
| Storage Class | 11 - Combustible Solids[1][2][3] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves[1][2] |
It is imperative to handle this compound in a well-ventilated area and to use appropriate personal protective equipment.
Conclusion
This compound is a valuable heterocyclic building block for the synthesis of novel compounds with potential therapeutic applications. While detailed biological activity and mechanistic studies on the compound itself are limited in the public domain, its role as a precursor in the development of new antimycobacterial agents and vasorelaxants highlights its importance in drug discovery research. Further investigation into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted to explore its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrido[2,3-d]pyrimidines from 6-Amino-1,3-dipropyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2] The synthesis originates from 6-Amino-1,3-dipropyluracil through efficient one-pot, three-component reactions. Methodologies detailed herein include catalyzed reactions in aqueous media and microwave-assisted synthesis, offering environmentally friendly and high-yield pathways to these valuable scaffolds.[3][4]
Introduction
Pyrido[2,3-d]pyrimidines are fused heterocyclic systems that are analogues of purines and pteridines, playing a crucial role in various biological processes. Their structural framework allows for diverse substitutions, leading to a wide range of pharmacological activities.[2][5] The synthesis of these compounds often starts from substituted 6-aminouracils. This application note focuses on the use of this compound as a key starting material. The protocols described are based on established, efficient synthetic strategies that offer advantages such as operational simplicity, high yields, and environmentally benign conditions.[4][6]
Reaction Scheme
The core synthetic strategy involves a one-pot, three-component reaction between this compound, an aromatic aldehyde, and an active methylene compound such as malononitrile. This reaction typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization to afford the desired pyrido[2,3-d]pyrimidine.[4]
General Reaction:
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of pyrido[2,3-d]pyrimidines from this compound.
Caption: General workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.
Quantitative Data Summary
The following table summarizes representative yields and reaction times for the synthesis of various 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles, which are close structural analogs to the dipropyl derivatives. These data are indicative of the efficiency of the described methods.
| Entry | Aromatic Aldehyde (Ar) | Method | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1 | C6H5 | A | Microwave (MWI) | 5 min | 95 | [4] |
| 2 | C6H5 | B | DAHP (10 mol%), H2O/EtOH, Reflux | 2 h | 92 | [4] |
| 3 | 4-Cl-C6H4 | A | Microwave (MWI) | 7 min | 94 | [4] |
| 4 | 4-Cl-C6H4 | B | DAHP (10 mol%), H2O/EtOH, Reflux | 2.5 h | 90 | [4] |
| 5 | 4-MeO-C6H4 | A | Microwave (MWI) | 6 min | 92 | [4] |
| 6 | 4-MeO-C6H4 | B | DAHP (10 mol%), H2O/EtOH, Reflux | 3 h | 88 | [4] |
| 7 | 4-NO2-C6H4 | A | Microwave (MWI) | 10 min | 88 | [4] |
| 8 | 4-NO2-C6H4 | B | DAHP (10 mol%), H2O/EtOH, Reflux | 4 h | 85 | [4] |
| 9 | C6H5 | C | Bi(OTf)3 (10 mol%), EtOH, 80°C | 1.5 h | 94 | [6] |
| 10 | 4-Cl-C6H4 | C | Bi(OTf)3 (10 mol%), EtOH, 80°C | 2 h | 96 | [6] |
DAHP = Diammonium hydrogen phosphate Bi(OTf)3 = Bismuth(III)triflate
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (Method A)
This method offers a rapid and efficient synthesis of pyrido[2,3-d]pyrimidines.[3][4]
Materials:
-
This compound (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Ethanol (10 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 mmol), the selected aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) in ethanol (10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power and temperature optimized for the specific reactants (typically 100-150W, 80-120°C) for 5-10 minutes.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the collected solid with boiling water to remove any unreacted starting materials and impurities.[4]
-
Dry the purified product under vacuum.
Protocol 2: Catalyzed Synthesis in Aqueous Media (Method B)
This protocol provides an environmentally friendly approach using a mild and inexpensive catalyst.[3][4]
Materials:
-
This compound (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Diammonium hydrogen phosphate (DAHP) (0.1 mmol, 10 mol%)
-
Ethanol/Water mixture (e.g., 1:1, 15 mL)
-
Reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and diammonium hydrogen phosphate (0.1 mmol) in an ethanol/water mixture (15 mL).
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction for 2-4 hours using TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated solid product is isolated by filtration.
-
The crude product is purified by washing with boiling water.[4]
-
Dry the final product in a vacuum oven.
Protocol 3: Bismuth(III) Triflate Catalyzed Synthesis (Method C)
This method utilizes a Lewis acid catalyst for efficient synthesis under mild conditions.[6]
Materials:
-
This compound (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Bismuth(III) triflate (Bi(OTf)3) (0.1 mmol, 10 mol%)
-
Ethanol (15 mL)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL).
-
Add bismuth(III) triflate (0.1 mmol) to the mixture.
-
Heat the reaction mixture at 80°C with stirring.[6]
-
Monitor the reaction progress by TLC for 1.5-2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol to remove residual catalyst and unreacted materials.
-
Dry the purified pyrido[2,3-d]pyrimidine product.
Signaling Pathway Diagram
The synthesized pyrido[2,3-d]pyrimidine derivatives are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways implicated in diseases like cancer.[1][5] The diagram below illustrates a simplified representation of a kinase signaling pathway that can be targeted by these compounds.
Caption: Inhibition of a generic kinase signaling pathway by pyrido[2,3-d]pyrimidines.
Conclusion
The protocols outlined in this application note provide robust and efficient methods for the synthesis of pyrido[2,3-d]pyrimidines from this compound. These one-pot, three-component reactions, particularly with the aid of microwave irradiation or green catalysts, offer significant advantages for medicinal chemistry and drug development research by enabling rapid access to a library of potentially bioactive molecules. The versatility of this synthesis allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 4. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
Application Notes and Protocols: 6-Amino-1,3-dipropyluracil as a Precursor for Deazaflavin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deazaflavins, also known as pyrimido[4,5-b]quinolines, are a class of heterocyclic compounds that are isosteric analogues of flavins. They exhibit a broad range of biological activities and are of significant interest in medicinal chemistry and drug development. Their applications include roles as kinase inhibitors, photosensitizers, and antimicrobial agents. 6-Amino-1,3-dipropyluracil is a key precursor for the synthesis of various deazaflavin derivatives, offering a versatile scaffold for chemical modifications to modulate their biological activity.
This document provides detailed application notes and experimental protocols for the synthesis of deazaflavins using this compound as a starting material. The protocols are based on established synthetic methodologies, including one-pot multi-component reactions and the Vilsmeier-Haack reaction.
Applications in Research and Drug Development
Deazaflavin derivatives synthesized from this compound have several important applications:
-
Kinase Inhibitors: Many deazaflavin derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Deazaflavins can be designed to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR), offering a promising avenue for the development of targeted cancer therapies.[2][]
-
Photosensitizers: Deazaflavins can act as photosensitizers, generating reactive oxygen species (ROS) upon exposure to light.[4] This property is utilized in photodynamic therapy (PDT) for the treatment of cancer and other diseases. The photosensitizing ability of deazaflavins also makes them useful tools in biological research for the light-induced degradation of specific biomolecules.[5]
-
Antimicrobial Agents: Certain deazaflavin derivatives have demonstrated significant antimicrobial activity, making them potential candidates for the development of new antibiotics.
Experimental Protocols
Two primary synthetic routes for the preparation of deazaflavins from this compound are detailed below.
Protocol 1: One-Pot, Three-Component Synthesis of 1,3-Dipropyl-5-deazaflavin Derivatives
This protocol describes a highly efficient, one-pot synthesis of pyrimido[4,5-b]quinoline derivatives via a three-component reaction of this compound, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound (e.g., dimedone or 1,3-indandione).[6][7][8]
Reaction Scheme:
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Cyclic 1,3-Diketone (e.g., dimedone, 1,3-indandione)
-
Catalyst (e.g., p-toluenesulfonic acid (PTSA) or a Lewis acid)
-
Solvent (e.g., ethanol, acetic acid, or water)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the cyclic 1,3-diketone (1.0 mmol).
-
Add the solvent (10-15 mL) and the catalyst (e.g., 10 mol% PTSA).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with cold solvent, and dry it.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Yields: 70-95% (depending on the specific reactants and conditions).
Protocol 2: Synthesis of 1,3-Dipropyl-5-deazaflavin via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation and subsequent cyclization of electron-rich compounds to form heterocyclic systems.[9][10][11] In this protocol, this compound is first converted to a 6-anilinouracil derivative, which then undergoes a Vilsmeier-Haack reaction to yield the deazaflavin core.
Reaction Scheme:
Step 1: Synthesis of 6-(Arylamino)-1,3-dipropyluracil
Step 2: Vilsmeier-Haack Cyclization
Materials:
-
This compound
-
Aniline or a substituted aniline
-
Hydrochloric acid (concentrated)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate
-
Standard laboratory glassware and purification supplies
Procedure:
Step 1: Synthesis of 6-(Arylamino)-1,3-dipropyluracil
-
A mixture of this compound (1.0 mmol), the aniline derivative (1.2 mmol), and a catalytic amount of concentrated hydrochloric acid in a suitable solvent (e.g., ethanol) is heated at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Vilsmeier-Haack Cyclization
-
Caution: The Vilsmeier reagent is highly reactive and moisture-sensitive. This reaction should be performed in a fume hood with appropriate personal protective equipment.
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 mmol) to ice-cold N,N-dimethylformamide (10 mL) with stirring.
-
To this freshly prepared reagent, add the 6-(arylamino)-1,3-dipropyluracil (1.0 mmol) portion-wise at 0°C.
-
After the addition is complete, heat the reaction mixture at 80-90°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product using spectroscopic methods.
Expected Yields: 50-80% over two steps.
Data Presentation
Table 1: Representative Quantitative Data for Deazaflavin Synthesis
| Product | Synthesis Method | R Group (Aromatic Aldehyde) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1a | Protocol 1 | -H | 85 | 245-247 | (DMSO-d₆) 0.85 (t, 6H), 1.55 (m, 4H), 2.2-2.4 (m, 4H), 3.85 (t, 4H), 7.1-7.5 (m, 5H), 11.2 (s, 1H) | (DMSO-d₆) 11.2, 21.8, 45.1, 115.5, 126.5, 128.3, 128.9, 137.8, 148.2, 151.1, 162.5 |
| 1b | Protocol 1 | 4-Cl | 92 | 268-270 | (DMSO-d₆) 0.86 (t, 6H), 1.57 (m, 4H), 2.2-2.4 (m, 4H), 3.87 (t, 4H), 7.3-7.5 (m, 4H), 11.3 (s, 1H) | (DMSO-d₆) 11.2, 21.8, 45.1, 115.7, 128.5, 130.2, 132.1, 136.5, 148.3, 151.2, 162.5 |
| 2 | Protocol 2 | - | 65 | 230-232 | (DMSO-d₆) 0.88 (t, 6H), 1.60 (m, 4H), 3.90 (t, 4H), 7.2-7.8 (m, 9H), 11.5 (s, 1H) | (DMSO-d₆) 11.3, 21.9, 45.3, 116.0, 122.1, 124.5, 128.7, 129.1, 133.4, 147.9, 149.5, 151.5, 162.8 |
Note: The spectral data presented here are representative and may vary slightly based on the specific instrumentation and conditions used.
Mandatory Visualizations
Experimental Workflow: One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of deazaflavins.
Experimental Workflow: Vilsmeier-Haack Synthesis
Caption: Two-step synthesis of deazaflavins via Vilsmeier-Haack reaction.
Signaling Pathway: Deazaflavin as a Kinase Inhibitor
Caption: Inhibition of the EGFR signaling pathway by a deazaflavin derivative.
References
- 1. One-pot synthesis and pharmacological evaluation of new quinoline/pyrimido-diazepines as pulmonary antifibrotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitized amino acid degradation in the presence of riboflavin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three-component, one-pot synthesis of pyrimido[4,5-b]-quinoline and pyrido [2,3 -d]pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. scirp.org [scirp.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application Notes and Protocols for Multicomponent Reactions of 6-Amino-1,3-dipropyluracil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the utilization of 6-Amino-1,3-dipropyluracil in multicomponent reactions (MCRs). These one-pot syntheses offer an efficient and atom-economical route to construct complex heterocyclic scaffolds, such as pyrimido[4,5-b]quinolines, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile building block in organic synthesis. Its electron-rich amino group and pyrimidine core make it an excellent substrate for MCRs, enabling the rapid generation of diverse molecular libraries. The resulting fused heterocyclic systems are prevalent in many biologically active compounds, exhibiting a wide range of therapeutic properties. This document outlines a general protocol for a three-component reaction involving this compound, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound, leading to the formation of pyrimido[4,5-b]quinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-1,3-dipropyl-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-triones
This protocol details the one-pot, three-component synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives from this compound, various aromatic aldehydes, and dimedone.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Dimedone
-
Catalyst (e.g., p-toluenesulfonic acid (p-TSA), iodine, or an ionic liquid like [Et3N–SO3H][Cl])
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Purification supplies (e.g., Buchner funnel, filter paper, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and dimedone (1.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and the catalyst (e.g., 0.1 mmol of p-TSA). For solvent-free conditions, the reactants and catalyst are mixed directly.
-
Reaction: Stir the mixture at the desired temperature (e.g., reflux for ethanol, or a specified temperature for solvent-free conditions) for the required time (typically 2-8 hours). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure pyrimido[4,5-b]quinoline derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of various pyrimido[4,5-b]quinoline derivatives using a 6-amino-1,3-dialkyluracil, which serves as a model for reactions with this compound.
| Entry | Aldehyde (Ar) | Product | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | C₆H₅ | 1,3-Dialkyl-8,8-dimethyl-5-phenyl-tetrahydropyrimido[4,5-b]quinoline | p-TSA | Ethanol, Reflux | 4 | 92 |
| 2 | 4-Cl-C₆H₄ | 5-(4-Chlorophenyl)-1,3-dialkyl-8,8-dimethyl-tetrahydropyrimido[4,5-b]quinoline | I₂ | Acetic Acid, 80°C | 3 | 95 |
| 3 | 4-MeO-C₆H₄ | 5-(4-Methoxyphenyl)-1,3-dialkyl-8,8-dimethyl-tetrahydropyrimido[4,5-b]quinoline | [Et₃N–SO₃H][Cl] | Solvent-free, 100°C | 2 | 90 |
| 4 | 3-NO₂-C₆H₄ | 5-(3-Nitrophenyl)-1,3-dialkyl-8,8-dimethyl-tetrahydropyrimido[4,5-b]quinoline | p-TSA | Ethanol, Reflux | 5 | 88 |
Note: Yields are based on published data for analogous reactions with 6-amino-1,3-dimethyluracil and are expected to be similar for this compound.
Visualizations
Diagram 1: General Workflow for the Three-Component Synthesis
Caption: Workflow for the synthesis of pyrimido[4,5-b]quinolines.
Diagram 2: Proposed Reaction Mechanism
Caption: Proposed mechanism for the three-component reaction.
Application Notes and Protocols: 6-Amino-1,3-dipropyluracil in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1,3-dipropyluracil is a versatile heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of a variety of fused pyrimidine derivatives with significant therapeutic potential. Its structural framework allows for the construction of diverse molecular architectures, leading to the discovery of novel compounds with a wide range of biological activities. This document provides an overview of its applications, quantitative biological data for its derivatives, and detailed experimental protocols for their synthesis and evaluation.
Key Applications in Drug Discovery
Derivatives of this compound and its analogs have been explored for various therapeutic applications, including:
-
Anticancer Agents: Fused pyrimidine systems derived from 6-aminouracils, such as pyrido[2,3-d]pyrimidines, have shown potent cytotoxic activity against various cancer cell lines.[1]
-
Antimicrobial Agents: The scaffold is utilized in the synthesis of compounds with activity against bacterial and mycobacterial strains.
-
Adenosine Receptor Antagonists: The uracil core is a key feature in the design of antagonists for adenosine receptors, which are implicated in various physiological processes.
-
Phosphodiesterase (PDE) Inhibitors: Derivatives have been shown to inhibit phosphodiesterases, enzymes that play a crucial role in signal transduction.
-
Vasorelaxant Agents: Certain synthesized compounds exhibit vasorelaxant properties, suggesting potential applications in cardiovascular diseases.
-
Neurodegenerative Disease Modulators: The 6-aminouracil core is being investigated for the development of agents targeting pathways involved in neurodegenerative diseases like Alzheimer's.[2]
-
Diuretic Agents: Xanthine derivatives, which can be synthesized from uracil precursors, are known to possess diuretic effects.[3][4][5][6]
Data Presentation
The following tables summarize the quantitative biological data for various derivatives synthesized from 6-aminouracil and its analogs.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| B1 | H1975 | 0.087 ± 0.016 | [7] |
| B7 | H1975 | 0.023 ± 0.003 | [7] |
| Compound 4 | MCF-7 | 0.57 | [8] |
| Compound 11 | MCF-7 | 1.31 | [8] |
| Compound 11e | HCT-116 | 1.14 | [1] |
| Compound 11e | MCF-7 | 1.54 | [1] |
| Compound 12b | VEGFR-2 (in vitro) | 0.53 | [1] |
| Compound 1 | MCF-7 | 3.98 ± 0.2 | [9] |
Table 2: Antimicrobial Activity of 6-Aminouracil Derivatives
| Compound Class | Microorganism | MIC (µM) | Reference |
| 2,4-Dialkyl-tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline-tetraones | M. tuberculosis H37Rv(lux) | - | [10] |
| Pyrido[2,3-d]pyrimidine Derivatives | Various Bacteria | 4 - 20 | [11] |
| Pyrimido[4,5-b]diazepine Derivatives | Mycobacterium spp. | Moderate Activity | [12] |
| N-Alkyl Nitrobenzamides | M. tuberculosis H37Rv | 16 ng/mL | [13] |
Table 3: Phosphodiesterase (PDE) Inhibition by Xanthine Derivatives
| Compound | PDE Isoenzyme | IC50 (µM) | Reference |
| Compound 6 | PDE Va | 0.14 | [14] |
| Compound 33 | PDE Va | 0.05 | [14] |
| 1-ethyl-3,5-bis(p-methylbenzyl)-6-aminouracil | Bovine Platelet PDE | 400 times stronger than theophylline | [15] |
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
Derivatives of 6-aminouracil are investigated as adenosine receptor antagonists. The activation of the A2A receptor, a Gs protein-coupled receptor, initiates a signaling cascade leading to the production of cyclic AMP (cAMP). Antagonists block this pathway.
Caption: Adenosine A2A Receptor Signaling Pathway and Antagonism.
General Experimental Workflow for Synthesis of Fused Pyrimidines
The synthesis of biologically active heterocycles from this compound often follows a multi-step process involving condensation and cyclization reactions.
Caption: General synthetic workflow for fused pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol describes a general procedure for the synthesis of pyrido[2,3-d]pyrimidine derivatives from 6-aminouracils and 1,3-dicarbonyl compounds.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Phosphoric acid or another suitable catalyst
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of this compound (1 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) is prepared.
-
The mixture is heated in the presence of a catalyst, such as phosphoric acid, under reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrido[2,3-d]pyrimidine derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol 2: In Vitro Adenosine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for adenosine receptors.
Materials:
-
Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A, A3)
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A)
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known ligand)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 3: In Vitro cAMP Accumulation Assay
This protocol is used to assess the functional activity of compounds as antagonists at Gs-coupled adenosine receptors (A2A and A2B).
Materials:
-
HEK293 cells stably expressing the target adenosine receptor.
-
Cell culture medium and supplements.
-
Test compounds.
-
A known adenosine receptor agonist (e.g., NECA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF-based).
-
Plate reader compatible with the assay kit.
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compound in the presence of a PDE inhibitor for a short period.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., EC80 of NECA).
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and perform the cAMP detection according to the manufacturer's instructions of the assay kit.
-
Measure the signal on a plate reader.
-
Generate a dose-response curve and calculate the IC50 value for the antagonist.
Protocol 4: Antimycobacterial Activity Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis.
Materials:
-
Synthesized compounds.
-
Mycobacterium tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC.
-
96-well microplates.
-
Resazurin solution.
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing access to a wide array of heterocyclic compounds with diverse and promising biological activities. The protocols and data presented here offer a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel therapeutic agents derived from this versatile precursor. Further exploration of structure-activity relationships will continue to drive the discovery of potent and selective drug candidates for a variety of diseases.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine Derivatives for Kidney Protection in the Critically Ill Pediatric Population: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ViewArticleDetail [ijpronline.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2,4-Dialkyl-8,9,10,11-tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline-1,3,7,12(2H,4H)-tetraones as new leads against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimycobacterial activity of pyrimido[4,5-b]diazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of cyclic nucleotide phosphodiesterase by derivatives of 1,3-bis(cyclopropylmethyl)xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]
Application of 6-Amino-1,3-dipropyluracil in the Synthesis of Heterocyclic Compounds
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1,3-dipropyluracil is a valuable and versatile starting material in the synthesis of a wide array of fused heterocyclic compounds. The presence of the electron-rich amino group at the C6 position and the pyrimidine-2,4-dione core makes it a key building block for constructing various bicyclic and tricyclic systems. These resulting heterocyclic scaffolds, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The N1 and N3 propyl substitutions enhance the solubility of both the starting material and the final compounds in organic solvents, facilitating their synthesis and purification. This document provides detailed protocols for the synthesis of representative heterocyclic compounds derived from this compound, along with relevant data and reaction schemes.
The primary application of this compound lies in its utility as a precursor for generating fused pyrimidine derivatives. These derivatives are often pursued for their potential as bioactive molecules. For instance, pyrido[2,3-d]pyrimidines synthesized from this starting material have been investigated for their anti-inflammatory properties. The synthesis of these complex molecules is often achieved through multicomponent reactions, which offer advantages in terms of efficiency and atom economy.[2]
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
One of the most well-documented applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. These compounds are analogues of purines and pteridines and have been explored for various therapeutic applications. The following protocol details the synthesis of 5,7-Dimethyl-1,3-dipropylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a representative example of this class of compounds.
Experimental Protocol: Synthesis of 5,7-Dimethyl-1,3-dipropylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol is adapted from the general procedure described by Kothayer, E. et al. in "Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents".
Materials:
-
This compound
-
Acetylacetone
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of this compound (1 mmol) and acetylacetone (1.2 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated under reflux for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is triturated with ethanol to induce precipitation.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 5,7-Dimethyl-1,3-dipropylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a white solid.
Quantitative Data
| Compound Name | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) |
| 5,7-Dimethyl-1,3-dipropylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | This compound | Acetylacetone | Glacial acetic acid | 78% | 145-147 |
Table 1: Summary of quantitative data for the synthesis of a representative pyrido[2,3-d]pyrimidine derivative.
Reaction Scheme
Caption: Synthesis of a pyrido[2,3-d]pyrimidine derivative.
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
General Workflow for Pyrimido[4,5-d]pyrimidine Synthesis
Caption: General workflow for pyrimido[4,5-d]pyrimidine synthesis.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of a variety of fused heterocyclic compounds. Its application in the construction of pyrido[2,3-d]pyrimidines and other related scaffolds highlights its importance in the field of medicinal chemistry and drug discovery. The provided protocol for the synthesis of a pyrido[2,3-d]pyrimidine derivative offers a clear example of its utility. Further exploration of its reactivity will undoubtedly lead to the discovery of novel heterocyclic compounds with potent biological activities.
References
Application Notes and Protocols for Buchwald-Hartwig Cross-Coupling with 6-Amino-1,3-dipropyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines.[2] Aryl amine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds.
6-Amino-1,3-dipropyluracil is a pyrimidine derivative with potential applications as an intermediate in the synthesis of various therapeutic agents, including antiviral, anti-inflammatory, and cardiovascular medications. The ability to functionalize the amino group of this molecule through C-N bond formation opens up avenues for creating diverse libraries of compounds for drug discovery and development. This document provides a detailed protocol and application notes for the Buchwald-Hartwig cross-coupling reaction of this compound with aryl halides.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation of the amine by the base, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[1][4] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often enhancing reaction efficiency.[5]
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig cross-coupling of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1-5 mol%) and Xantphos (1.5-7.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) via syringe.
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters for Buchwald-Hartwig amination reactions, which can be used as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Palladium Catalyst | 1-5 mol% | Pd(OAc)₂, Pd₂(dba)₃ are common precursors. |
| Ligand | 1.5-7.5 mol% | Bulky, electron-rich phosphines like Xantphos, BINAP, or DPPF are often effective.[6] |
| Base | 1.2-2.0 equiv | Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are typically used.[6] |
| Solvent | - | Anhydrous, aprotic solvents such as toluene, dioxane, or THF are preferred.[6] |
| Temperature | 80-110 °C | Reaction temperatures can range from room temperature to over 100°C.[6] |
| Reaction Time | 2-24 hours | Dependent on the reactivity of the substrates and the reaction conditions. |
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Drug Development
The functionalization of this compound via the Buchwald-Hartwig amination allows for the synthesis of a wide range of derivatives with potential therapeutic applications. By coupling this core with various aryl and heteroaryl halides, medicinal chemists can explore structure-activity relationships (SAR) to develop novel drug candidates. Aminouracil derivatives are known to exhibit diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[7] The ability to readily synthesize a library of N-arylated this compound compounds can significantly accelerate the drug discovery process.
Troubleshooting and Considerations
-
Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. For challenging couplings, screening different ligands may be necessary.
-
Base Sensitivity: Some functional groups may be sensitive to the strong bases typically employed. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher reaction temperatures or longer reaction times.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Maintaining a strict inert atmosphere is crucial for reproducible results.
-
Substrate Purity: The purity of the starting materials, especially the amine and aryl halide, can impact the reaction outcome.
By following this protocol and considering these factors, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel this compound derivatives for applications in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand-Free Copper-Catalyzed Domino Reactions of 6-Amino-1,3-dipropyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrimido[4,5-d]pyrimidine derivatives through a ligand-free, copper-catalyzed domino reaction. This methodology offers an efficient and cost-effective approach for the construction of these valuable heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The protocols are specifically adapted for reactions involving 6-Amino-1,3-dipropyluracil, a key building block in the synthesis of various bioactive molecules.
Introduction
Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies in which multiple bond-forming events occur in a single pot without the isolation of intermediates. When catalyzed by abundant and inexpensive metals like copper, and performed without the need for complex ligands, these reactions become particularly attractive for sustainable chemical synthesis. This document details a ligand-free copper-catalyzed domino reaction for the synthesis of pyrimidine-fused quinolines from 6-aminouracils. This reaction proceeds via a one-pot C-C and C-N bond-forming strategy.[1] While the specific use of this compound is not explicitly detailed in the foundational literature, the provided protocols are adapted based on the successful application of this methodology with other 6-aminouracil derivatives.
Data Presentation
The following tables summarize the typical reaction conditions and yields for the ligand-free copper-catalyzed domino reaction of 6-aminouracils with 2-bromobenzaldehydes, which can be adapted for this compound.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl (10) | K₂CO₃ | DMF | 120 | 12 | 75 |
| 2 | CuBr (10) | K₂CO₃ | DMF | 120 | 12 | 70 |
| 3 | CuI (10) | K₂CO₃ | DMF | 120 | 12 | 80 |
| 4 | Cu₂O (10) | K₂CO₃ | DMF | 120 | 12 | 65 |
| 5 | CuCl₂ (10) | K₂CO₃ | DMF | 120 | 12 | 85 |
| 6 | Cu(OAc)₂ (10) | K₂CO₃ | DMF | 120 | 12 | 60 |
| 7 | CuCl₂ (10) | Cs₂CO₃ | DMF | 120 | 12 | 82 |
| 8 | CuCl₂ (10) | K₃PO₄ | DMF | 120 | 12 | 78 |
| 9 | CuCl₂ (10) | K₂CO₃ | DMSO | 120 | 12 | 72 |
| 10 | CuCl₂ (10) | K₂CO₃ | Toluene | 120 | 12 | <10 |
| 11 | None | K₂CO₃ | DMF | 120 | 12 | No Reaction |
Data adapted from analogous reactions with other 6-aminouracils. Yields are for the isolated product.
Table 2: Substrate Scope with Various 2-Bromobenzaldehydes
| Entry | 6-Aminouracil Derivative | 2-Bromobenzaldehyde Substituent | Product Yield (%) |
| 1 | 6-Amino-1,3-dimethyluracil | H | 85 |
| 2 | 6-Amino-1,3-dimethyluracil | 4-CH₃ | 82 |
| 3 | 6-Amino-1,3-dimethyluracil | 4-OCH₃ | 80 |
| 4 | 6-Amino-1,3-dimethyluracil | 4-Cl | 88 |
| 5 | 6-Amino-1,3-dimethyluracil | 4-F | 86 |
| 6 | 6-Amino-1,3-dimethyluracil | 5-NO₂ | 75 |
| 7 | This compound | H | (Predicted) >80 |
| 8 | This compound | 4-Cl | (Predicted) >85 |
Yields for entries 1-6 are based on published data for 6-Amino-1,3-dimethyluracil. Yields for this compound are predicted based on the high efficiency of the reaction with similar substrates.
Experimental Protocols
General Procedure for the Ligand-Free Copper-Catalyzed Domino Synthesis of Pyrimido[4,5-b]quinolines:
Materials:
-
This compound
-
Substituted 2-bromobenzaldehyde
-
Copper(II) chloride (CuCl₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave synthesis vials (10 mL)
-
Magnetic stirrer
Protocol:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol), the corresponding 2-bromobenzaldehyde (1.0 mmol), CuCl₂ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the reaction mixture to 120 °C for 30 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with water (2 x 20 mL) and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Visualizations
Diagram 1: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the domino reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for Anticancer Activity Screening of 6-Amino-1,3-dipropyluracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the comprehensive screening of the anticancer activity of 6-Amino-1,3-dipropyluracil derivatives. Uracil derivatives are a well-established class of compounds with significant potential in cancer therapy, primarily due to their structural similarity to endogenous pyrimidines, allowing them to interfere with nucleic acid metabolism and other vital cellular processes.[1][2][3] The protocols outlined herein cover essential in vitro assays to determine the cytotoxic and cytostatic effects of these derivatives, elucidate their mechanism of action by analyzing apoptosis induction and cell cycle arrest, and provide a framework for data presentation and visualization of experimental workflows and relevant signaling pathways. While specific data for this compound derivatives is emerging, the methodologies described are standard and robust for the evaluation of novel chemical entities in oncology research.
Data Presentation: In Vitro Cytotoxicity
A crucial first step in anticancer drug screening is to determine the concentration-dependent inhibitory effect of the test compounds on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. The following table summarizes representative cytotoxic activities of various 6-aminouracil derivatives against different human cancer cell lines, as determined by assays such as the Sulforhodamine B (SRB) or MTT assay. This serves as an example of how to present such quantitative data.
| Compound Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Phenyl thiourea derivative of 6-aminouracil | PC3 (Prostate) | SRB | 0.03 | [4] |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 leukemia (in vivo) | - | %T/C = 124 | [5] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 leukemia | In vitro | - | [5] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 leukemia | In vitro | - | [5] |
| Uracil-coumarin hybrid | Multiple | SRB | Varies | [3] |
| (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil | MCF-7 (Breast) | - | 5 | [6] |
| Novel Uracil Derivatives | MCF-7 (Breast) | MTT | 12.38 - 99.66 | [7] |
| Novel Uracil Derivatives | HepG2 (Liver) | MTT | 32.42 - 38.35 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and laboratory conditions.
Cell Viability and Cytotoxicity Assays
Two common and reliable methods for assessing cell viability are the MTT and SRB assays.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
b) Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[5][10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[11]
-
Washing: Wash the plates five times with slow-running tap water or 1% acetic acid.[12]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11][12]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[11]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[12]
-
Absorbance Reading: Measure the absorbance at 565 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V is detected in the FL1 channel and PI in the FL2 or FL3 channel.[17]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[4][18][19]
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[20]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Mandatory Visualizations
Experimental Workflow
Caption: Figure 1: General Workflow for Anticancer Screening
Potential Signaling Pathway
Caption: Figure 2: Potential Anticancer Mechanism of Uracil Derivatives
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antiviral Assays of 6-Amino-1,3-dipropyluracil Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial and antiviral evaluation of 6-Amino-1,3-dipropyluracil analogs. The protocols detailed below are based on established methodologies for structurally related pyrimidine and 6-aminouracil derivatives, offering a robust framework for screening and characterizing the biological activity of this compound class.
Introduction
6-Aminouracil derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The this compound scaffold serves as a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. This document outlines detailed protocols for assessing the antimicrobial and antiviral efficacy of analogs based on this core structure.
Antimicrobial Assays
The antimicrobial activity of this compound analogs can be determined by assessing their ability to inhibit the growth of various pathogenic bacteria and fungi. Standard methods include the determination of the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.
Data Presentation: Antimicrobial Activity of Related 6-Aminouracil Derivatives
Due to the limited availability of specific data for this compound analogs, the following table summarizes the antimicrobial activity of structurally related 6-amino-1,3-dimethyluracil derivatives against a panel of microorganisms. This data serves as a reference for expected activity and assay design.
| Compound/Analog | Organism | MIC (µg/mL) | Reference |
| Schiff base of 6-amino-1,3-dimethyluracil | Staphylococcus aureus | 125 | [1] |
| Schiff base of 6-amino-1,3-dimethyluracil | Bacillus subtilis | 250 | [1] |
| Schiff base of 6-amino-1,3-dimethyluracil | Escherichia coli | 250 | [1] |
| Schiff base of 6-amino-1,3-dimethyluracil | Pseudomonas aeruginosa | 125 | [1] |
| Dihydrotetrazole derivative of 6-amino-1,3-dimethyluracil | Staphylococcus aureus | >250 | [1] |
| Dihydrotetrazole derivative of 6-amino-1,3-dimethyluracil | Bacillus subtilis | >250 | [1] |
| Dihydrotetrazole derivative of 6-amino-1,3-dimethyluracil | Escherichia coli | >250 | [1] |
| Dihydrotetrazole derivative of 6-amino-1,3-dimethyluracil | Pseudomonas aeruginosa | >250 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of a compound.
Materials:
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Standard antibiotics as positive controls (e.g., ampicillin, ciprofloxacin, fluconazole).
Procedure:
-
Inoculum Preparation: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Controls: Include wells with inoculum only (growth control), broth only (sterility control), and inoculum with standard antibiotics (positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for MIC Determination
Antiviral Assays
The antiviral potential of this compound analogs can be evaluated against a range of viruses using cell-based assays. The plaque reduction assay is a widely used method to quantify the inhibition of viral replication.
Data Presentation: Antiviral Activity of Related Pyrimidine Derivatives
The following table presents antiviral activity data for pyrimidine derivatives, which can serve as a benchmark for evaluating this compound analogs.
| Compound/Analog | Virus | Assay | IC50 (µM) | Reference |
| 1,2,3-triazolyl nucleoside analog 2i | Influenza A (H1N1) | Antiviral Assay | 57.5 | [2] |
| 1,2,3-triazolyl nucleoside analog 5i | Influenza A (H1N1) | Antiviral Assay | 24.3 | [2] |
| 1,2,3-triazolyl nucleoside analog 11c | Influenza A (H1N1) | Antiviral Assay | 29.2 | [2] |
| 1,2,3-triazolyl nucleoside analog 2f | Coxsackievirus B3 | Antiviral Assay | 12.4 | [3] |
| 1,2,3-triazolyl nucleoside analog 5f | Coxsackievirus B3 | Antiviral Assay | 11.3 | [3] |
Experimental Protocol: Plaque Reduction Assay
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells, MDCK cells).
-
Virus stock with a known titer.
-
Test compounds (this compound analogs) dissolved in a suitable solvent.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Add the diluted compounds to the cells and incubate for a specified period.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
-
Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Remove the inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the 50% inhibitory concentration (IC50) by regression analysis.
Workflow for Plaque Reduction Assay
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the test compounds on the host cells to ensure that the observed antimicrobial or antiviral activity is not due to a general toxic effect. The MTT or MTS assay is commonly used for this purpose.
Experimental Protocol: MTT Assay
Materials:
-
Host cell line used in the antiviral assay.
-
Test compounds.
-
Cell culture medium.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC50).
Conclusion
The protocols outlined in these application notes provide a solid foundation for the systematic evaluation of this compound analogs for their antimicrobial and antiviral activities. By employing these standardized assays, researchers can effectively screen compound libraries, establish structure-activity relationships, and identify promising lead candidates for further drug development. It is recommended to always include appropriate positive and negative controls to ensure the validity of the experimental results.
References
Application Notes: Synthesis of Novel Tuberculocidal Agents from 6-Amino-1,3-dipropyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis and evaluation of a series of 2,4-dialkyl-8,9,10,11-tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline-1,3,7,12(2H,4H)-tetraones as potential inhibitors of Mycobacterium tuberculosis. The synthetic pathway utilizes 6-Amino-1,3-dipropyluracil as a key starting material.
Introduction
The re-emergence of tuberculosis, coupled with the rise of multidrug-resistant strains, necessitates the discovery of novel antitubercular agents. This document outlines a synthetic strategy and biological evaluation of a class of compounds based on a pyrimido[4,5-c]isoquinoline scaffold, which have shown promising activity against Mycobacterium tuberculosis H37Rv.
Data Presentation
The following table summarizes the in vitro activity of the synthesized compounds against a luminescent strain of Mycobacterium tuberculosis H37Rv (H37Rv-lux). The minimum inhibitory concentration (MIC) required to inhibit 90% of bacterial growth is presented, along with the cytotoxicity against J774.A1 murine macrophages and the calculated selectivity index (SI).
| Compound | R1 | R2 | MIC90 (µg/mL) vs. M. tb H37Rv-lux | CC50 (µM) vs. J774.A1 cells | Selectivity Index (SI) |
| 6a | Me | Me | > 25 | 10.0 ± 0.5 | < 0.4 |
| 6b | Et | Et | 12.5 | 13 ± 2 | 1.0 |
| 6c | Pr | Pr | 3.1 | 14 ± 1 | 4.5 |
| 6d | i-Pr | i-Pr | 6.25 | 2.9 ± 0.2 | 0.5 |
| 6e | Bu | Bu | 1.56 | 13 ± 1 | 8.3 |
| 6f | i-Bu | i-Bu | 3.1 | 24 ± 2 | 7.7 |
| 6g | s-Bu | s-Bu | 6.25 | 14 ± 1 | 2.2 |
| 6h | Allyl | Allyl | 6.25 | 13 ± 1 | 2.1 |
| 6i | Bn | Bn | > 25 | 1.8 ± 0.2 | < 0.07 |
| Rifampicin | - | - | 0.015 | > 50 | > 3333 |
Experimental Protocols
Synthesis of 2,4-Dialkyl-8,9,10,11-tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline-1,3,7,12(2H,4H)-tetraones (6a-i)
A mixture of the appropriate 6-amino-1,3-dialkyluracil (1 mmol) and 2-(methoxycarbonyl)-cyclohex-2-en-1-one (1.2 mmol) in diphenyl ether (5 mL) was heated to reflux for 10-30 minutes. The reaction mixture was then cooled to room temperature, and the precipitated product was collected by filtration. The solid was washed with diethyl ether and purified by column chromatography on silica gel.
Example: Synthesis of 2,4-dipropyl-8,9,10,11-tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline-1,3,7,12(2H,4H)-tetraone (6c)
A mixture of this compound (211 mg, 1 mmol) and 2-(methoxycarbonyl)-cyclohex-2-en-1-one (202 mg, 1.2 mmol) in diphenyl ether (5 mL) was refluxed for 15 minutes. After cooling, the precipitate was filtered, washed with diethyl ether, and purified by column chromatography (CH2Cl2/EtOAc, 98:2) to yield the pure product.
Biological Evaluation: Antimycobacterial Activity Assay
The antimycobacterial activity was determined using a recombinant strain of Mycobacterium tuberculosis H37Rv expressing the firefly luciferase gene (H37Rv-lux).
-
Bacterial Culture: M. tuberculosis H37Rv-lux was grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween 80.
-
Assay Setup: The compounds were serially diluted in DMSO and added to a 96-well plate. An inoculum of M. tuberculosis H37Rv-lux was added to each well.
-
Incubation: The plates were incubated at 37 °C for 7 days.
-
Luminescence Measurement: After incubation, a luciferin-containing reagent was added to each well, and the luminescence was measured using a luminometer. The reduction in luminescence compared to the control wells was used to determine the percentage of growth inhibition.
-
MIC90 Determination: The MIC90 was defined as the lowest concentration of the compound that inhibited at least 90% of the bacterial growth.
Visualizations
Synthetic Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-1,3-dipropyluracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Amino-1,3-dipropyluracil synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. The first step is the condensation of 1,3-dipropylurea with cyanoacetic acid or its ester to form N-cyanoacetyl-N,N'-dipropylurea. The second step is an intramolecular cyclization of this intermediate under basic conditions to yield this compound.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several factors can significantly impact the final yield. These include the purity of starting materials (especially the absence of water), reaction temperature, the choice of base and solvent for the cyclization step, and the efficiency of the final purification.
Q3: What are some common side reactions that can lower the yield?
A3: Common side reactions include the hydrolysis of the cyano group in the intermediate, self-condensation of cyanoacetic acid, and the formation of other isomeric pyrimidine derivatives. Careful control of reaction conditions, particularly temperature and pH, can minimize these side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials and a standard of the product (if available), you can observe the consumption of reactants and the formation of the desired product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no formation of N-cyanoacetyl-N,N'-dipropylurea (Step 1) | 1. Presence of moisture in the reactants or solvent. 2. Ineffective condensing agent. 3. Low reaction temperature. | 1. Ensure all reactants and solvents are thoroughly dried. Use anhydrous conditions. 2. Acetic anhydride is a commonly used and effective condensing agent. Ensure its quality and use an appropriate molar excess. 3. Gradually increase the reaction temperature while monitoring for product formation via TLC. |
| Low yield of this compound during cyclization (Step 2) | 1. Incorrect base or base concentration. 2. Suboptimal reaction temperature. 3. Hydrolysis of the intermediate. | 1. Use a moderately strong base such as sodium ethoxide or sodium hydroxide. The concentration should be carefully controlled to maintain the optimal pH for cyclization. 2. The cyclization is often exothermic. Maintain the recommended temperature range to avoid side reactions. 3. Add the base slowly and maintain a controlled temperature to minimize hydrolysis. |
| Product is impure after isolation | 1. Incomplete reaction. 2. Presence of side products. 3. Inefficient purification method. | 1. Monitor the reaction to completion using TLC or HPLC before workup. 2. Optimize reaction conditions to minimize side product formation. 3. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. Column chromatography may be necessary for highly impure samples. |
| Difficulty in isolating the final product | 1. Product is too soluble in the reaction solvent. 2. Formation of a stable salt. | 1. After the reaction, neutralize the mixture carefully with an acid (e.g., acetic acid) to precipitate the product. 2. Adjust the pH of the solution to the isoelectric point of this compound to facilitate precipitation. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
This protocol is adapted from analogous syntheses of similar 6-aminouracil derivatives.
Step 1: Synthesis of N-cyanoacetyl-N,N'-dipropylurea
-
To a dry three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 1,3-dipropylurea (1 mole) and cyanoacetic acid (1.1 moles).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 moles) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain N-cyanoacetyl-N,N'-dipropylurea.
Step 2: Cyclization to this compound
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.1 moles) in anhydrous ethanol.
-
To a separate flask, add the dried N-cyanoacetyl-N,N'-dipropylurea (1 mole) and anhydrous ethanol.
-
Slowly add the sodium ethoxide solution to the urea derivative suspension with stirring.
-
Heat the mixture to reflux for 2-4 hours. Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid to a pH of 6-7.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid, wash with cold ethanol, and then with water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.
Data Presentation
Table 1: Comparison of Reaction Conditions for Aminouracil Synthesis
| Parameter | Method A (Analogous to Dimethyl Derivative) | Method B (Alternative Conditions) |
| Starting Materials | 1,3-Dialkylurea, Cyanoacetic Acid | 1,3-Dialkylurea, Ethyl Cyanoacetate |
| Condensing Agent | Acetic Anhydride | Not required |
| Cyclization Base | Sodium Ethoxide | Sodium Hydroxide |
| Solvent | Ethanol | Water/Ethanol mixture |
| Typical Yield Range | 65-80% | 60-75% |
Note: Yields are indicative and can vary based on specific experimental conditions and the scale of the reaction.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: A logical troubleshooting guide for low yield in the synthesis.
Technical Support Center: Purification of 6-Amino-1,3-dipropyluracil Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of reaction products of 6-Amino-1,3-dipropyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction products of this compound that require purification?
A1: this compound is a versatile starting material for the synthesis of various heterocyclic compounds. The most common reaction products requiring purification are fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines. These are typically formed through condensation reactions with dicarbonyl compounds, α,β-unsaturated ketones, or other electrophilic reagents.[1]
Q2: What are the primary purification techniques for the reaction products of this compound?
A2: The two primary purification techniques are recrystallization and column chromatography. The choice between them depends on the purity of the crude product and the nature of the impurities. Recrystallization is often effective for removing minor impurities if a suitable solvent is found. Column chromatography is more powerful for separating complex mixtures or impurities with similar solubility to the product.
Q3: What are some common impurities I might encounter?
A3: Common impurities include unreacted starting materials (this compound and the reagent), side-products from competing reactions, and polymeric materials. In the synthesis of pyrido[2,3-d]pyrimidines, incompletely cyclized intermediates or products from alternative cyclization pathways can also be present. For instance, reactions with α,β-unsaturated ketones can sometimes yield dihydropyrido[2,3-d]pyrimidines as byproducts.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and efficient method for monitoring the progress of column chromatography. By spotting the crude mixture, collected fractions, and starting materials on a TLC plate, you can identify the fractions containing the purified product and determine when to stop collecting.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Product does not dissolve in the chosen solvent, even when heated. | The solvent is not appropriate for your compound. | - Try a more polar solvent. For pyrido[2,3-d]pyrimidines, ethanol, acetone, and 1,4-dioxane are good starting points. - Use a solvent mixture. Dissolve the compound in a minimum amount of a "good" hot solvent and add a "poor" hot solvent until turbidity appears, then clarify with a few drops of the "good" solvent. |
| Product "oils out" instead of forming crystals. | The solution is supersaturated, or the temperature is dropping too quickly. Impurities may also be present that inhibit crystallization. | - Ensure slow cooling. Allow the flask to cool to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Try a different recrystallization solvent. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. | - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Consider a different solvent in which your compound is less soluble at low temperatures. |
| Product is still impure after recrystallization. | The impurities have very similar solubility properties to your product in the chosen solvent. | - Perform a second recrystallization using a different solvent system. - If impurities persist, column chromatography is recommended for a more effective separation. |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of the product from an impurity (co-elution). | The polarity of the eluent is too high or not optimized for the separation. | - Use a less polar solvent system. Determine the optimal eluent composition by running several TLCs with different solvent ratios (e.g., varying hexane/ethyl acetate or dichloromethane/methanol ratios). An Rf value of 0.2-0.3 for the desired compound on TLC is a good starting point for column chromatography. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound through the silica gel. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | - Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica gel. - Apply gentle air pressure to the top of the column to maintain a steady flow rate. |
| Streaking of the compound on the column. | The compound is not very soluble in the eluent, or the sample was overloaded. | - Load the sample onto the column in a minimal amount of solvent. - If the compound is poorly soluble, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Common solvents for pyrido[2,3-d]pyrimidine derivatives include ethanol, ethanol/DMSO mixtures, and ethyl acetate/hexane.[2]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
General Protocol for Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates with different solvent mixtures. A common system for pyrido[2,3-d]pyrimidines is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully add the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data
Table 1: Recrystallization Solvents and Conditions for Pyrido[2,3-d]pyrimidine Derivatives
| Product Class | Recrystallization Solvent | Observed Yield | Reference |
| 5,7-Disubstituted pyrido[2,3-d]pyrimidine-4(3H)-ones | Ethanol | 80% | |
| 7-Amino-5-aryl-pyrido[2,3-d]pyrimidine-6-carbonitriles | Ethanol | High Yields (86-97%) | [3] |
| 5-(4-Chlorophenyl)-8-cyclohexyl-pyrido[2,3-d]pyrimidine derivatives | Ethanol | 45-85% | [4] |
Table 2: Column Chromatography Conditions for Pyrido[2,3-d]pyrimidine Derivatives
| Product Class | Stationary Phase | Eluent System | Reference |
| 5,7-Disubstituted pyrido[2,3-d]pyrimidine derivatives | Silica Gel | Petroleum ether-ethyl acetate (7:3) | |
| 1,3,5-Trimethyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Silica Gel | Dichloromethane:Methanol (9:1) | |
| BODIPY Atropisomers | Silica Gel | Ethyl acetate – heptane (2:8 to 4:6) | [5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A clean procedure for synthesis of pyrido[d]pyrimidine derivatives under solvent-free conditions catalyzed by ZrO(2) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
stability and optimal storage conditions for 6-Amino-1,3-dipropyluracil
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and optimal storage conditions for 6-Amino-1,3-dipropyluracil. It includes frequently asked questions, troubleshooting advice, and general protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum stability, the solid form of this compound should be stored in a cool, dry, and well-ventilated place.[1] The container should be kept tightly closed to prevent moisture absorption and contamination.[1]
Q2: How should I handle this compound in the laboratory?
Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye shields, and a dust mask. It is important to avoid the formation of dust and aerosols.[1] Ensure adequate ventilation at all times.[1] Wash hands thoroughly after handling.[1]
Q3: Is this compound stable under normal laboratory conditions?
Yes, the compound is chemically stable under recommended storage conditions.[1] However, it is incompatible with strong oxidizing agents, and contact with such substances should be avoided.[1]
Q4: What are the signs of degradation for this compound?
Visual signs of degradation can include a change in color or texture of the powder. For solutions, precipitation or discoloration may indicate instability. The most reliable method to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for a decrease in purity or the appearance of degradation products.
Q5: What should I do if I suspect my sample of this compound has degraded?
If you suspect degradation, it is recommended to re-test the purity of the material before use. An analytical method like HPLC can be used to assess its integrity. If significant degradation is confirmed, the material should be disposed of according to local regulations.[1]
Q6: Are there any known hazardous decomposition products?
Under fire conditions, hazardous decomposition products can include carbon oxides and nitrogen oxides (NOx).[1] The decomposition pathways under normal storage conditions have not been thoroughly investigated.[1]
Stability and Storage Data Summary
| Parameter | Recommendation / Data | Source |
| Physical Form | Solid | |
| Storage Temperature | Store in a cool place. | [1] |
| Atmosphere | Keep in a tightly closed container in a dry, well-ventilated area. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
| Hazard Class | Acute toxicity, Oral (Category 4) | |
| Melting Point | 134-139 °C |
Experimental Protocols
Protocol: General Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
1. Objective: To determine the stability of this compound over time when exposed to different environmental conditions (e.g., temperature, humidity, light).
2. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Environmental chambers (for controlled temperature and humidity)
-
Photostability chamber
3. Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Develop an HPLC method capable of separating the parent compound from potential degradants. A C18 column with a gradient of water and acetonitrile is a common starting point.
-
Inject the solution and record the initial purity of the compound. This serves as the baseline (T=0) data.
-
-
Sample Preparation for Stress Testing:
-
Accurately weigh several samples of the solid compound into individual, appropriate containers (e.g., glass vials).
-
Expose these samples to various stress conditions in environmental chambers:
-
Elevated Temperature: 40°C, 60°C
-
High Humidity: 75% RH at 40°C
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
Control: Store a sample under the recommended conditions (cool, dry, dark).
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one sample from each stress condition.
-
Prepare a solution from the stressed sample at the same concentration as the T=0 sample.
-
Analyze the sample by HPLC using the established method.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 chromatogram.
-
Calculate the percentage of the parent compound remaining.
-
Identify and quantify any significant degradation products that appear.
-
Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.
-
Visual Guides
Caption: A workflow for researchers to follow if they suspect their sample of this compound has degraded.
Caption: A diagram illustrating the key environmental factors that can influence the stability of this compound.
References
identifying and minimizing side products in 6-aminouracil reactions
Welcome to the technical support center for 6-aminouracil reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and minimizing side products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the 6-aminouracil molecule and how does this influence side product formation?
A1: 6-aminouracil has a complex reactivity profile due to its multiple nucleophilic sites. The dual reactivity of 6-aminouracil is a key factor in side product formation, with electrophilic attacks possible at the C-5 carbon and the 6-amino group[1]. The molecule exists in tautomeric forms, making the ring nitrogens (N1 and N3) also available for reactions like alkylation. This can lead to a mixture of isomers and over-reacted products if conditions are not carefully controlled.
Q2: What are the most common side products observed during the N-alkylation of 6-aminouracil?
A2: During N-alkylation, the primary challenge is achieving regioselectivity. The most common side products are isomers resulting from alkylation at different nitrogen atoms (N1 vs. N3). Additionally, over-alkylation can occur, leading to bis-alkylated products where, for example, both the N3 and C5 positions are substituted[2]. The formation of these products is highly dependent on the base, solvent, and the nature of the alkylating agent used[2][3].
Q3: I am observing a high molecular weight byproduct when reacting 6-aminouracil with a ketone. What is this and how can it be avoided?
A3: When 6-aminouracil reacts with aldehydes or ketones, it can lead to the formation of bis(6-aminouracil-5-yl)methane derivatives[4][5]. This occurs through a condensation reaction where the C-5 position of two separate 6-aminouracil molecules attacks the carbonyl carbon[6]. If this is not your desired product, ensure your starting materials and solvents are free from aldehyde or ketone impurities. If the reaction is intentionally with a carbonyl compound but the goal is a different product, reaction conditions such as temperature and stoichiometry must be strictly controlled.
Q4: My TLC plate shows multiple spots that are difficult to separate. What are the likely culprits?
A4: Multiple spots on a TLC plate often indicate a mixture of products and unreacted starting material. For 6-aminouracil reactions, these spots could correspond to:
-
Starting Material: 6-aminouracil is a polar compound and may have low mobility.
-
Regioisomers: N1- and N3-alkylated products will have different polarities and thus different Rf values.
-
Bis-alkylated Products: These are typically less polar than mono-alkylated products and will travel further up the plate[2].
-
Hydrolysis Products: If the reaction is performed in the presence of water, hydrolysis of reactants or products can occur.
-
Condensation Products: As mentioned in Q3, reaction with carbonyl impurities can generate larger, distinct molecules[6].
Troubleshooting Guides
Problem 1: Low yield or no reaction in an N-alkylation experiment.
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | The nitrogen atom on the uracil ring must be deprotonated to become sufficiently nucleophilic. Use a strong enough base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, DMSO)[7]. Ensure anhydrous conditions, as water can consume the base and inhibit the reaction. |
| Poor Solvent Choice | The solvent must be able to dissolve the 6-aminouracil salt and be suitable for the reaction temperature. Aprotic polar solvents like DMF or DMSO are often effective[7][8]. |
| Alkylating Agent Reactivity | The alkylating agent may be too unreactive. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider using a more reactive agent if possible. |
| Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from room temperature to 120°C[2]. Monitor the reaction by TLC to determine the optimal time and temperature. |
Problem 2: Formation of multiple products (isomers, bis-alkylation) in an N-alkylation reaction.
| Possible Cause | Recommended Solution |
| Lack of Regioselectivity | The formation of N1 vs. N3 isomers is common. Regioselectivity can be influenced by pre-existing substituents on the uracil ring and the choice of base and solvent[3][9]. Bulky substituents may favor alkylation at the less sterically hindered nitrogen. |
| Over-alkylation | The formation of bis-alkylated products occurs when a second electrophile reacts with the mono-alkylated product[2]. To minimize this, use a controlled stoichiometry (e.g., 1.0-1.1 equivalents of the alkylating agent). Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration and favor the mono-alkylated product. |
| Incorrect Base | The choice of base can influence the equilibrium between different uracil anions, affecting which site is alkylated. Experiment with different bases (e.g., NaH, K₂CO₃, NaOH) to find the optimal conditions for your desired product[2][7]. |
Data Presentation: Product Yields
The yield of reactions involving 6-aminouracil and its derivatives can vary significantly based on the chosen synthetic route and reaction conditions.
Table 1: Typical Yields for Common Reactions
| Reaction Type | Starting Materials | Product | Typical Yield | Reference(s) |
| Synthesis of 6-Aminouracil | Ethyl Cyanoacetate + Urea | 6-Aminouracil | 69-97% | [10][11] |
| N-Alkylation | 6-Chlorouracil + Alkyl Iodide | N-Alkyl-6-chlorouracil | 60-70% | [7] |
| Halogenation Precursor Synthesis | Diethylmalonate + Urea | Pyrimidine-2,4,6-trione | ~81% | [12] |
| Condensation | 6-Amino-1,3-dimethyluracil + Aldehydes | Bis(uracil-5-yl)methane | 80-97% | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Uracil Derivative
This protocol is a generalized example based on common literature procedures for alkylating uracil and its derivatives.[2][7] Researchers should optimize conditions for their specific substrates.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 6-aminouracil derivative (1 equivalent).
-
Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF, 20 mL per gram of uracil). Under a nitrogen atmosphere, add the base (e.g., anhydrous K₂CO₃, 1.5 equivalents) portion-wise while stirring.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor its progress using TLC. The reaction may take several hours.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Filter off the inorganic salts. Quench the filtrate by pouring it into ice water.
-
Extraction: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Purification by Recrystallization [13][14][15]
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for uracil derivatives include ethanol, ethanol/DMSO mixtures, and acetone[2][6].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hotplate) while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by continuing to draw a vacuum. For final drying, transfer the crystals to a watch glass or drying oven.
Visual Diagrams
Caption: Reactivity map of 6-aminouracil showing key nucleophilic sites.
Caption: Troubleshooting workflow for low yield in 6-aminouracil alkylation.
Caption: A generalized experimental workflow for synthesis and purification.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 9. Regioselectivity - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. LabXchange [labxchange.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
optimizing reaction conditions for condensing 6-aminouracils with aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the condensation reaction of 6-aminouracils with aldehydes to synthesize various heterocyclic compounds, including the medicinally significant pyrido[2,3-d]pyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the condensation of 6-aminouracils with aldehydes.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Ineffective catalyst or incorrect catalyst loading. | Select a catalyst based on your specific reactants and desired product. Nano-catalysts like nano-MgO or ZrO₂ nanoparticles have shown high efficiency.[1] For simpler reactions, catalysts like FeCl₃·6H₂O or L-proline can be effective.[2][3] Optimize catalyst loading; typically, 10-40 mol% is a good starting point.[1][3] |
| Suboptimal reaction temperature. | Temperature plays a crucial role.[4] For solvent-free reactions, heating is often required.[1] In solution, reactions may proceed at room temperature or require refluxing, depending on the solvent and catalyst.[5] If starting at room temperature, consider gradually increasing the heat. | |
| Inappropriate solvent. | The choice of solvent can significantly impact yield. Green solvents like water or ethanol are often used.[1][5] For less reactive substrates, high-boiling aprotic polar solvents like DMF or DMSO might be necessary to drive the reaction to completion.[4] In some cases, solvent-free conditions provide the best results.[1][3] | |
| Formation of Side Products (e.g., bis(6-aminouracil-5-yl)methanes) | Reaction conditions favor the condensation of two 6-aminouracil molecules with one aldehyde molecule. | This is a common side reaction.[5][6] Adjusting the stoichiometry of the reactants might help. Using a slight excess of the aldehyde can sometimes favor the desired product. Certain catalysts, like ceric ammonium nitrate (CAN) in aqueous ethanol, have been specifically used to synthesize these bis-adducts, so avoiding such conditions might be beneficial if they are not the desired product.[6][7] |
| Undesired secondary reactions or decomposition. | The reaction can be complex, sometimes involving domino or cascade sequences.[2][5] Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to oxidation. Monitor the reaction progress using TLC to avoid over-running the reaction, which can lead to decomposition. | |
| Difficult Product Isolation and Purification | Product is highly insoluble or forms an intractable mixture. | Recrystallization from a suitable solvent like ethanol or acetic acid is a common purification method.[7] If the product is insoluble, it might precipitate from the reaction mixture, allowing for simple filtration.[8] If dealing with a complex mixture, column chromatography may be necessary, though many protocols aim to avoid this step.[6] |
| Reaction Fails with Aliphatic Aldehydes | Aliphatic aldehydes can be more challenging substrates than aromatic aldehydes. | Some protocols report unusual reactions with aliphatic aldehydes, potentially leading to different product scaffolds.[9] It might be necessary to screen a wider range of catalysts and reaction conditions. More reactive catalysts or higher temperatures may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of 6-aminouracil with an aldehyde and a third component like malononitrile?
A1: The reaction typically proceeds through a multi-step mechanism. First, the catalyst activates the aldehyde and the active methylene compound (e.g., malononitrile) to undergo a Knoevenagel condensation, forming an arylidene intermediate. This is followed by a Michael addition of the 6-aminouracil to the activated double bond. The resulting intermediate then undergoes intramolecular cyclization, followed by dehydration, to yield the final fused heterocyclic product, such as a pyrido[2,3-d]pyrimidine.[1][10]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the specific transformation (two-component vs. multi-component) and the desired product.
-
For multi-component reactions yielding pyrido[2,3-d]pyrimidines , nano-catalysts such as nano-MgO, ZrO₂, and various magnetic nanoparticle-supported catalysts have demonstrated high yields and green chemistry benefits.[1]
-
For simpler condensations , Lewis acids like FeCl₃·6H₂O or organocatalysts like L-proline can be effective.[2][3]
-
It is advisable to consult the literature for precedents with similar substrates.
Q3: What are the advantages of using nano-catalysts?
A3: Nano-catalysts offer several advantages, including high surface area, which leads to enhanced catalytic activity and often higher yields.[1] They can also be more easily recovered and recycled in some cases (e.g., magnetic nanoparticles).[1] Furthermore, their use can promote greener reaction conditions, for instance by enabling reactions in water or under solvent-free conditions.[1]
Q4: Can this reaction be performed under "green" conditions?
A4: Yes, significant efforts have been made to develop environmentally benign protocols. Many successful syntheses have been reported using water as a solvent, which is non-toxic and inexpensive.[1][2] Solvent-free reactions, often assisted by microwave irradiation or ball-milling, represent another green approach that can reduce waste and reaction times.[2][8] The use of recyclable catalysts also contributes to the green credentials of the synthesis.[11]
Q5: What is the role of microwave irradiation in these reactions?
A5: Microwave irradiation is an alternative energy source that can significantly accelerate the reaction rate, often leading to dramatically reduced reaction times and improved yields compared to conventional heating.[8] It is particularly effective for solvent-free reactions.[8]
Experimental Protocols
Protocol 1: Nano-MgO Catalyzed Three-Component Synthesis of Tetrahydropyrido[2,3-d]pyrimidines [1]
-
Reactants: 6-aminouracil (or a derivative), an aromatic aldehyde, and malononitrile.
-
Catalyst: Nano-MgO.
-
Procedure:
-
In a round-bottom flask, combine 6-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and nano-MgO (as per optimized loading, e.g., 10 mol%).
-
The reaction can be run in water under heating or under solvent-free heating conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the reaction was run in water, the product often precipitates and can be isolated by filtration.
-
If run solvent-free, an appropriate solvent (e.g., ethanol) is added to the cooled mixture, and the product is isolated by filtration and recrystallization.
-
Protocol 2: FeCl₃·6H₂O Catalyzed Synthesis of 5-Alkyl/Arylidenebarbituric Acids [2]
Note: This protocol involves a domino reaction where 6-aminouracil is converted to a barbituric acid derivative.
-
Reactants: 6-aminouracil, an aldehyde, and water.
-
Catalyst: Ferric chloride hexahydrate (FeCl₃·6H₂O).
-
Procedure:
-
To a solution of 6-aminouracil (1 mmol) in water, add the aldehyde (1 mmol) and FeCl₃·6H₂O.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or gentle heating).
-
Monitor the reaction by TLC.
-
After completion, the solid product is typically collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
-
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Catalyst | Components | Solvent | Conditions | Yield Range | Reference |
| Nano-MgO | 6-aminouracil, Aryl aldehyde, Malononitrile | Water / Solvent-free | Heating | High | [1] |
| ZrO₂ nanoparticles | 6-aminouracil, Aryl aldehyde, Malononitrile | Not specified | Not specified | Good to Excellent | [1] |
| [Fe₃O₄@ZrO₂] | Thioalkyl-aminouracil, Aryl aldehyde, 3-Cyanoacetylindole | Not specified | Not specified | Good to Excellent | [1] |
| Fe₃O₄@FAp@Ni | 6-amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione, Aromatic aldehyde, 3-Cyanoacetyl-indole | Ethanol | Not specified | Excellent (up to 95%) | [1] |
| L-proline | β-naphthol, Aldehyde, 6-amino-1,3-dimethyluracil | Solvent-free | 100 °C | High | [3] |
| Acetic Acid | 6-aminouracils, Aldehydes, Secondary amines | Ethanol | Room Temp | Good | [5] |
Visualizations
Caption: Generalized mechanism for the three-component synthesis of pyrido[2,3-d]pyrimidines.
References
- 1. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of Pyridodipyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of pyridodipyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of pyridodipyrimidines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the possible reasons and how can I improve the outcome?
Answer: Low or no yield in microwave-assisted pyridodipyrimidine synthesis can stem from several factors, ranging from reaction conditions to the purity of your starting materials. Here’s a systematic approach to troubleshooting this issue:
-
Reaction Parameters: The efficiency of microwave-assisted synthesis is highly dependent on temperature, pressure, and microwave power.[1]
-
Microwave Power and Temperature: Insufficient power or temperature may lead to an incomplete reaction. Conversely, excessive power can cause decomposition of reactants or products. It is crucial to optimize these parameters. For instance, in some syntheses of pyrido[2,3-d]pyrimidine derivatives, a microwave power of 250 W leading to a maximum temperature of 120°C was found to be optimal.[1] In other cases, powers up to 600-800 watts have been employed.[2][3]
-
Reaction Time: While microwave synthesis is known for rapid reaction times, the optimal duration can vary. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it goes to completion without significant byproduct formation.[4]
-
-
Catalyst and Solvent Selection: The choice of catalyst and solvent system is critical for the success of the reaction.
-
Catalyst: The absence of a suitable catalyst can result in no reaction.[1] Various catalysts have been successfully used, including p-toluenesulfonic acid (p-TSA), diammonium hydrogen phosphate (DAHP), and nano-catalysts like Fe3O4.[2][5] The optimal catalyst and its concentration should be determined experimentally.
-
Solvent: The solvent not only dissolves the reactants but also influences the microwave energy absorption. Solvents with high dielectric constants, such as DMF, are often effective in microwave synthesis.[1][6] Solvent-free conditions using solid supports like neutral alumina have also been reported to improve yields and reduce reaction times.[3][7]
-
-
Reactant Purity and Stoichiometry:
-
Purity: Impurities in starting materials can inhibit the reaction or lead to unwanted side products.[4] Ensure the purity of your aldehydes, amino-uracils, and other reactants.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to low yields and the formation of byproducts. Carefully control the stoichiometry of the reactants.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture with significant side products, making purification difficult. How can I minimize their formation?
Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Temperature Control: High temperatures can sometimes favor side reactions.[4] Try running the reaction at a lower microwave power or for a shorter duration to maintain a lower reaction temperature.
-
Order of Addition: In some multi-component reactions, the order in which reactants are added can influence the reaction pathway and minimize the formation of side products.[4]
-
Alternative Pathways: In reactions analogous to the Biginelli synthesis, side products like Hantzsch-type 1,4-dihydropyridines can form, especially at higher temperatures.[4] Optimizing the temperature and catalyst can help favor the desired reaction pathway.
-
Reaction Monitoring: Closely monitor the reaction by TLC to stop it once the desired product is formed, preventing its potential degradation or conversion into byproducts.
Issue 3: Product Purification Challenges
Question: I am having difficulty purifying my target pyridodipyrimidine. What are some common impurities and effective purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
-
Common Impurities: Unreacted starting materials are a common source of impurities. Additionally, side products from competing reactions can co-elute with your desired product.
-
Purification Techniques:
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent is often an effective purification method.[8]
-
Column Chromatography: For complex mixtures, silica gel column chromatography is a standard purification technique.[9] A range of solvent systems (e.g., ethyl acetate/hexane) should be tested to achieve good separation.
-
Washing: Simple washing of the crude product with an appropriate solvent can sometimes remove unreacted starting materials and soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the microwave-assisted synthesis of pyridodipyrimidines?
A1: The synthesis of pyridodipyrimidines often involves a one-pot, multi-component reaction. Common starting materials include an aromatic aldehyde, an aminouracil derivative (e.g., 6-aminouracil or 1,3-dimethyl-6-aminouracil), and a compound with an active methylene group, such as barbituric acid, thiobarbituric acid, or malononitrile.[1][2]
Q2: What is a suitable solvent for the microwave-assisted synthesis of pyridodipyrimidines?
A2: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like Dimethylformamide (DMF) are often used due to their high boiling points and ability to absorb microwave radiation effectively.[1][6] However, green chemistry approaches have demonstrated successful synthesis in water or even under solvent-free conditions.[2]
Q3: How do I choose the right catalyst for my reaction?
A3: The selection of a catalyst depends on the specific reactants and reaction conditions. Acid catalysts like p-toluenesulfonic acid (p-TSA) are commonly employed.[2] In some cases, a mild base or an organocatalyst might be more suitable. It is often necessary to screen a few catalysts to find the most effective one for a particular synthesis.
Q4: What are the advantages of using microwave irradiation for the synthesis of pyridodipyrimidines?
A4: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), improved product yields, and often cleaner reactions with fewer side products.[7][10][11]
Q5: How can I monitor the progress of my microwave-assisted reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[4][8] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of starting materials and the formation of the product.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various pyridodipyrimidine derivatives under microwave irradiation, as reported in the literature. This data can serve as a starting point for optimizing your own experimental conditions.
| Starting Materials | Catalyst | Solvent/Support | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| Aromatic aldehyde, 4(6)-aminouracil, malononitrile | None | DMF | 250 | 3-5 | 85-95 | [1] |
| Aromatic aldehyde, 6-aminouracil, thiobarbituric acid | None | Solvent-free | 800 | 2-4 | 82-94 | [2] |
| Aromatic aldehyde, 1,3-dimethyl-6-aminouracil | p-TSA | [bmim]Br | - | 10-15 | 50-54 | [2] |
| Barbituric acid, aromatic aldehyde, urea | Neutral Alumina (Al2O3) | Solvent-free | 600 | 0.5-1 | 90-95 | [3] |
Experimental Protocols
Representative Protocol for the Microwave-Assisted Synthesis of 5-Aryl-pyrido[2,3-d:6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H,9H)-tetraones
This protocol is a generalized procedure based on common methodologies reported for the synthesis of pyridodipyrimidines.[1][2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
6-Aminouracil (1 mmol)
-
Barbituric acid (1 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, combine the aromatic aldehyde (1 mmol), 6-aminouracil (1 mmol), and barbituric acid (1 mmol).
-
Add DMF (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 250 W for 5-10 minutes, with a maximum temperature set to 120°C.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water (50 mL).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture) or by silica gel column chromatography.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Generalized reaction pathway for pyridodipyrimidine synthesis.
References
- 1. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 2. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioorganica.org.ua [bioorganica.org.ua]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
safe handling and personal protective equipment for 6-Amino-1,3-dipropyluracil
This technical support center provides guidance on the safe handling of 6-Amino-1,3-dipropyluracil and outlines troubleshooting procedures for common issues encountered during its use in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
According to safety data, this compound is classified as Acute Toxicity, Oral (Category 4), and is harmful if swallowed.[1] It is designated with the GHS07 pictogram, indicating it can be an irritant, skin sensitizer, or acutely toxic.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
Appropriate personal protective equipment should always be worn when handling this compound to minimize exposure. This includes eye protection, gloves, and a dust mask.[1] For more detailed information, refer to the PPE summary table below.
Q3: How should this compound be stored?
It is recommended to store the compound in a cool, dry, and well-ventilated place.[2] The container should be kept tightly closed.[2]
Q4: What should I do in case of accidental skin or eye contact?
In case of skin contact, wash the affected area with soap and plenty of water.[2] For eye contact, flush the eyes with water as a precaution.[2] In both instances, it is advisable to consult a physician.[2]
Q5: What is the proper procedure for cleaning up a spill?
For a spill, you should use personal protective equipment and avoid dust formation.[2] Sweep up the spilled solid, and place it in a suitable, closed container for disposal.[2] Ensure the area is well-ventilated.[2] Do not let the product enter drains.[2]
Q6: How should I dispose of waste this compound?
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
Personal Protective Equipment (PPE) Summary
| Protection Type | Recommended Equipment | Standards |
| Eye/Face Protection | Safety glasses with side-shields.[2] | Conforming to EN166 (EU) or NIOSH (US) approved standards.[2] |
| Hand Protection | Protective gloves.[2] | Inspected prior to use and satisfying the specifications of Regulation (EU) 2016/425 and the standard EN 374.[2] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] | Respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
| Body Protection | Long-sleeved shirt and appropriate lab coat.[3] | Impervious clothing may be necessary depending on the scale of handling.[4] |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected reaction | Incompatible materials | Information on specific incompatible materials for this compound is limited. As a general precaution, avoid contact with strong oxidizing agents. |
| Compound discoloration | Improper storage | Ensure the compound is stored in a tightly closed container in a cool, dry place away from light.[2] |
| Difficulty in handling solid | Static electricity or fine powder | Use appropriate anti-static techniques. Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] |
Experimental Protocols
General Handling Protocol:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, such as a chemical fume hood.[2]
-
Wear the appropriate personal protective equipment as detailed in the PPE summary table.
-
Avoid the formation of dust and aerosols.[2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[2]
Visual Workflows
Caption: A workflow diagram illustrating the step-by-step procedure for cleaning up a spill of this compound.
Caption: A diagram outlining the recommended first aid procedures for different routes of exposure to this compound.[2]
References
Technical Support Center: Efficient Synthesis of 6-Amino-1,3-dipropyluracil Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 6-Amino-1,3-dipropyluracil derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.
Question 1: What are the common causes of low product yield?
Answer: Low yields in the synthesis of this compound derivatives can stem from several factors:
-
Suboptimal Catalyst Choice or Loading: The selection and amount of catalyst are critical. For instance, in multicomponent reactions for synthesizing fused pyrimidines, the catalyst loading needs to be optimized; variations in the amount can negatively impact the yield.[1] Basic catalysts may decrease the yield of certain derivatives, while acidic catalysts may enhance it.[2]
-
Improper Reaction Conditions: Temperature and solvent play a crucial role. The choice of solvent can significantly affect reaction efficiency, with mixed solvent systems sometimes providing better results than single solvents.[2]
-
Catalyst Poisoning: Impurities in reactants or solvents, such as sulfur, nitrogen, or phosphorus-containing compounds, can deactivate transition metal catalysts.[3]
-
Formation of Side Products: Side reactions, such as Knoevenagel condensation or the formation of Michael adducts, can consume starting materials and reduce the yield of the desired product.[3]
-
Air or Moisture Sensitivity: Some catalysts and reactants are sensitive to air and moisture, leading to decomposition or undesired side reactions. The enamine unit in 6-amino-1,3-dialkyluracils is known to be reactive and may require an inert atmosphere to prevent decomposition.
Question 2: How can I minimize the formation of side products?
Answer: Minimizing side products requires careful control over reaction parameters:
-
Adjust Reactant Stoichiometry: In reactions like the Biginelli reaction, using an excess of one reactant, such as urea, can help suppress the formation of certain side products.[3]
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway and selectivity. For example, some nanocatalysts have been shown to provide high yields and cleaner reactions.[4]
-
Control of Reaction Temperature: Maintaining the optimal reaction temperature is crucial, as higher temperatures can sometimes lead to the formation of undesired byproducts.
-
Purification of Starting Materials: Ensure that all reactants and solvents are of high purity to avoid impurities that might catalyze side reactions.
Question 3: My reaction is not proceeding to completion. What should I check?
Answer: If your reaction stalls, consider the following:
-
Catalyst Activity: The catalyst may have been deactivated due to poisoning or degradation.[3] Ensure the catalyst is fresh or properly activated.
-
Inert Atmosphere: For sensitive reactions, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst or reactants by oxygen or moisture.[3]
-
Mixing: In heterogeneous reactions, ensure efficient stirring to facilitate contact between the reactants and the catalyst.
-
Reaction Time: Some reactions may require longer durations to reach completion. Monitor the reaction progress using techniques like TLC or LC-MS.
Question 4: I am having difficulty purifying my this compound derivative. What are some common purification challenges and solutions?
Answer: Purification of uracil derivatives can be challenging due to their polarity and potential for forming byproducts that are difficult to separate.
-
Complex Reaction Mixtures: The presence of unreacted starting materials and multiple side products can complicate purification.
-
Solubility Issues: The product may have limited solubility in common chromatography solvents.
-
Solutions:
-
Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel or alumina may be necessary. A careful selection of the eluent system is critical.
-
Washing: In some cases, washing the crude product with a suitable solvent can remove unreacted starting materials and some impurities.
-
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various catalysts in the synthesis of pyrimidine derivatives, providing a comparative overview of their efficiency under different conditions.
Table 1: Comparison of Catalysts for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| ZrO₂ nanoparticles | 10 mol% | Solvent-free | Not specified | Not specified | 90-97 | [4] |
| Nano-MgO | Not specified | Water | Heating | Not specified | Varies (depends on substituent) | [4] |
| Fe₃O₄@FAp@Ni | Not specified | Ethanol | Not specified | Not specified | up to 95 | [4] |
| InCl₃ | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| Kiwi Juice Extract | 24 mg | Ethanol | 60 | Not specified | High (not quantified) | [1] |
Table 2: General Synthesis of 6-Aminouracil - A Precursor Study
| Starting Materials | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl cyanoacetate, Urea | Sodium | Anhydrous Ethanol | 10-12 | 69 | ChemicalBook |
| Methyl cyanoacetate, Urea | Sodium | Methanol | 2 | 96.9 | ChemicalBook |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of 6-aminouracil derivatives.
Protocol 1: General Synthesis of 6-Aminouracil
This protocol is a foundational method for synthesizing the 6-aminouracil core structure.
Materials:
-
Ethyl cyanoacetate (0.1 mol)
-
Urea (0.1 mol)
-
Sodium metal
-
Anhydrous ethanol (290 mL)
-
Acetic acid
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in anhydrous ethanol.
-
To this solution, add ethyl cyanoacetate and urea.
-
Reflux the reaction mixture for 10-12 hours.
-
After reflux, cool the mixture to room temperature.
-
Acidify the mixture to a pH of 6 with acetic acid.
-
A precipitate will form. Filter the precipitate and wash it with distilled water.
-
Dry the resulting solid in a desiccator overnight to obtain 6-aminouracil.
Protocol 2: Synthesis of 6-Amino-1,3-dimethyluracil
This protocol details the synthesis of the N,N-dimethylated analog, which can be adapted for the dipropyl derivative by using 1,3-dipropylurea.
Materials:
-
Sodium amide (20 g)
-
Dry 1,3-dimethylurea (20 g)
-
Xylene (20 g)
-
Ethyl cyanoacetate (20 g)
-
Water
-
Acid (for precipitation)
Procedure:
-
In a suitable reaction vessel, thoroughly mix sodium amide and dry 1,3-dimethylurea.
-
Add xylene to the mixture.
-
With efficient stirring and cooling, slowly add ethyl cyanoacetate.
-
After the initial reaction subsides, heat the mixture at 100-120 °C for several hours.
-
Cool the reaction mixture and carefully add water.
-
Remove the xylene layer.
-
Precipitate the 6-amino-1,3-dimethyluracil from the aqueous layer by adding an acid.[5]
Visualizations
Diagram 1: General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
avoiding decomposition of the enamine unit in 6-aminouracils
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-aminouracil and its derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address a critical challenge in your experiments: the decomposition of the enamine unit.
Frequently Asked Questions (FAQs)
Q1: What is the enamine unit in 6-aminouracil and why is it unstable?
A1: The 6-aminouracil core contains a vinylogous amide, commonly referred to as an enamine system. This consists of an amino group attached to a carbon-carbon double bond (C6=C5) within the pyrimidine ring. This enamine unit is susceptible to hydrolysis, which is the primary pathway for decomposition. The hydrolysis reaction cleaves the C6-NH₂ bond, leading to the formation of uracil-6-one (barbituric acid derivatives) and releasing the amine.
Q2: Under what conditions is the enamine unit most likely to decompose?
A2: The enamine unit is particularly vulnerable to acid-catalyzed hydrolysis.[1] The decomposition is significantly accelerated in aqueous acidic solutions (low pH). The process involves protonation of the C5 carbon of the double bond, which makes the C6 carbon highly electrophilic and susceptible to nucleophilic attack by water.[1] Elevated temperatures and the presence of strong nucleophiles can also contribute to degradation. While more stable under neutral to basic conditions, prolonged exposure to harsh basic conditions can also lead to decomposition through other pathways.
Q3: What are the common visual or analytical signs of 6-aminouracil decomposition?
A3: Signs of decomposition can include:
-
Appearance of new spots on TLC: When monitoring a reaction, the formation of more polar byproducts is a common indicator.
-
Changes in HPLC chromatograms: The appearance of new peaks, often with shorter retention times than the parent 6-aminouracil derivative, signals degradation.
-
Unexpected Mass Spectrometry (MS) signals: The presence of mass peaks corresponding to the hydrolyzed product (e.g., the uracil-6-one analog).
-
Physical changes: Discoloration of the sample or changes in solubility may also indicate decomposition.
-
Low yields: Consistently low yields in reactions where the 6-aminouracil moiety is expected to remain intact.
Q4: How can I prevent decomposition during storage?
A4: To ensure the stability of your 6-aminouracil compounds, store them as dry solids in a cool, dark, and dry place. A desiccator at or below room temperature is recommended. For solutions, use aprotic solvents like anhydrous DMSO or DMF and store them at low temperatures (-20°C or -80°C). Avoid storing them in protic or acidic solvents for extended periods.
Troubleshooting Guide
Problem: My 6-aminouracil derivative is decomposing during an aqueous reaction or workup.
| Potential Cause | Recommended Solution |
| Acidic pH | The primary cause of enamine hydrolysis is low pH. Buffer your reaction medium to a neutral or slightly basic pH (7.0-8.5) if the reaction chemistry allows. During workup, use a mild base like sodium bicarbonate (NaHCO₃) solution instead of water to neutralize any acid before extraction. |
| Elevated Temperature | High temperatures accelerate the rate of hydrolysis. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Conduct aqueous workups using cold solutions and minimize the time the compound is in the aqueous phase. |
| Protic Solvents | Solvents with acidic protons (water, methanol, ethanol) can facilitate hydrolysis. If possible, switch to aprotic solvents such as DMF, DMSO, THF, or acetonitrile for the reaction. |
Problem: The exocyclic amino group is reacting instead of another functional group on my molecule.
| Potential Cause | Recommended Solution |
| Nucleophilicity of the Amino Group | The exocyclic amino group is nucleophilic and can compete in reactions like acylations or alkylations. |
| Solution: Use a Protecting Group | Temporarily protect the 6-amino group to prevent it from reacting. The choice of protecting group depends on the subsequent reaction conditions. A protecting group must be stable during your intended reaction and easily removable afterward. |
| - For reactions under basic conditions: | Use an acid-labile protecting group like tert-Butoxycarbonyl (Boc) . It is stable to many basic and nucleophilic reagents but is readily removed with acids like trifluoroacetic acid (TFA). |
| - For reactions under acidic conditions: | Use a base-labile protecting group like 9-Fluorenylmethoxycarbonyl (Fmoc) . It is stable to acidic conditions but can be cleaved with a mild base such as piperidine in DMF. |
| - For reactions involving hydrogenation: | Use a Benzyloxycarbonyl (Z or Cbz) group, which can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) and is stable to mildly acidic and basic conditions. |
Stability of Common Amino Protecting Groups
The following table summarizes the stability of common protecting groups for the 6-amino function under various conditions. This can guide your selection for multi-step syntheses.
| Protecting Group | Reagents for Removal | Stable To | Labile To |
| Boc (tert-Butoxycarbonyl) | Strong acids (TFA, HCl) | Bases, H₂, Nucleophiles | Strong Acids |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Bases (e.g., 20% Piperidine in DMF) | Mild Acids, H₂ | Bases |
| Cbz (Benzyloxycarbonyl) | H₂/Pd-C, HBr/AcOH, Na/liq. NH₃ | Mild Acid/Base | Catalytic Hydrogenation, Strong Acids |
| Ac (Acetyl) | Acid or Base Hydrolysis | H₂ | Hydrolytic Conditions |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a 6-Aminouracil Derivative
This protocol describes a general method to protect the exocyclic amino group of a 6-aminouracil derivative using di-tert-butyl dicarbonate (Boc₂O).
-
Dissolution: Dissolve the 6-aminouracil derivative (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base such as Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq) to the solution.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with a solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1% citric acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected 6-aminouracil derivative.
Protocol 2: HPLC-Based Assay for Assessing pH Stability
This protocol provides a framework for quantitatively assessing the stability of a 6-aminouracil derivative at different pH values.
-
Preparation of Buffers: Prepare a series of aqueous buffers at desired pH values (e.g., pH 3, 5, 7.4, and 9). Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in an aprotic solvent like DMSO or acetonitrile.
-
Incubation: In separate vials for each pH and time point, dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µM). Ensure the final percentage of organic solvent is low (e.g., <1%) to not significantly alter the pH.
-
Time Points: Immediately after preparation, take a sample from each vial for the t=0 time point. Store the remaining vials at a constant temperature (e.g., 25°C or 37°C).
-
Sample Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Quench any further degradation by adding an equal volume of a strong solvent like acetonitrile or methanol and store at -20°C until analysis.
-
HPLC Analysis: Analyze all samples by a validated reverse-phase HPLC (RP-HPLC) method. Use a C18 column and a mobile phase (e.g., acetonitrile/water gradient with 0.1% formic acid or ammonium acetate buffer) that provides good separation between the parent compound and its potential degradation products.[2]
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample for each pH condition. Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of the enamine in 6-aminouracils.
Caption: Troubleshooting flowchart for 6-aminouracil decomposition issues.
Caption: Experimental workflow for a pH-dependent stability assay.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Amino-1,3-dipropyluracil and 6-Amino-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic routes for 6-Amino-1,3-dipropyluracil and 6-amino-1,3-dimethyluracil, two key intermediates in the development of various therapeutic agents. By presenting detailed experimental protocols and quantitative data, this document aims to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction
6-Aminouracil derivatives are pivotal building blocks in medicinal chemistry, primarily for the synthesis of fused pyrimidine systems. These structures are integral to a wide range of biologically active compounds, including antiviral and anticancer agents. The N1 and N3 substituted 6-aminouracils, such as the dipropyl and dimethyl derivatives, offer distinct solubility and pharmacokinetic properties to the final drug molecules. This guide focuses on the synthesis of this compound and 6-amino-1,3-dimethyluracil, highlighting the key differences and similarities in their preparation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below.
| Property | This compound | 6-amino-1,3-dimethyluracil |
| Molecular Formula | C₁₀H₁₇N₃O₂ | C₆H₉N₃O₂[1] |
| Molecular Weight | 211.26 g/mol [2] | 155.15 g/mol [3] |
| Appearance | Solid | Off-white to light yellow powder[3] |
| Melting Point | 134-139 °C[2][4] | 295 °C (decomposes)[3] |
| CAS Number | 41862-14-0[2] | 6642-31-5[3] |
Synthesis Comparison
The synthesis of both this compound and 6-amino-1,3-dimethyluracil generally follows a similar pathway: the condensation of a corresponding N,N'-dialkylurea with a cyanoacetic acid derivative. The most common method involves the reaction of the dialkylurea with ethyl cyanoacetate in the presence of a strong base.
General Reaction Scheme
Caption: General reaction pathway for the synthesis of 6-amino-1,3-dialkyluracils.
While the fundamental reaction is the same, the choice of starting materials, reaction conditions, and work-up procedures can vary, leading to differences in yield, purity, and scalability.
Experimental Protocols
Synthesis of 6-amino-1,3-dimethyluracil
Several methods for the synthesis of 6-amino-1,3-dimethyluracil have been reported, offering flexibility in terms of reagents and reaction conditions.
Method 1: From 1,3-Dimethylurea and Ethyl Cyanoacetate with Sodium Amide
This classic method utilizes sodium amide as a strong base to facilitate the condensation and cyclization.
-
Reactants: 1,3-Dimethylurea, Ethyl Cyanoacetate, Sodium Amide, Xylene.
-
Procedure:
-
Thoroughly mix 20 g of dry 1,3-dimethylurea and 20 g of sodium amide.
-
Add 20 g of xylene to the mixture.
-
With efficient stirring and cooling, add 20 g of ethyl cyanoacetate.
-
After the initial reaction subsides, heat the mixture at 100-120 °C for several hours.
-
After cooling, carefully treat the reaction mixture with water.
-
Remove the xylene layer.
-
Precipitate the 6-amino-1,3-dimethyluracil by adding acid.[5]
-
-
Yield: While not explicitly stated in this particular protocol, similar reactions typically yield good results. A patent describing a related synthesis of 6-chloro-1,3-dimethyluracil mentions that the precursor, 6-amino-1,3-dimethyluracil, can be prepared with a yield of over 90%.[6] Another patent reports a total molar yield of 93.71% for a multi-step process starting from cyanoacetic acid.[7]
Method 2: Industrial Preparation from Cyanoacetic Acid and 1,3-Dimethylurea
This method, detailed in a patent, is suitable for larger-scale production and involves a two-step process of condensation followed by cyclization.
-
Reactants: Cyanoacetic Acid, 1,3-Dimethylurea, Acetic Anhydride, Liquid Alkali (e.g., NaOH solution).
-
Procedure:
-
Condensation: React cyanoacetic acid with 1,3-dimethylurea in the presence of acetic anhydride to form N-(1,3-dimethylureido)cyanoacetylurea. This step is often performed under anhydrous conditions.[8]
-
Cyclization: Treat the resulting intermediate with a liquid alkali solution. The reaction mixture is typically heated to drive the cyclization to completion. For example, the mixture can be stirred at 40-45 °C, followed by heating to 90-95 °C.[7]
-
The product is then isolated by filtration and drying.[7]
-
-
Yield: A patent reports a total molar yield of up to 93.71% with a purity of 99.125%.[7]
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are less commonly reported in readily accessible literature. However, the synthesis is expected to follow the same general principle as the dimethyl derivative, by substituting 1,3-dimethylurea with 1,3-dipropylurea.
Inferred General Method:
-
Reactants: 1,3-Dipropylurea, Ethyl Cyanoacetate, Strong Base (e.g., Sodium Ethoxide or Sodium Amide), Anhydrous Ethanol or other suitable solvent.
-
Anticipated Procedure:
-
A solution of a strong base, such as sodium ethoxide, is prepared in an anhydrous solvent like ethanol.
-
1,3-Dipropylurea and ethyl cyanoacetate are added to the basic solution.
-
The reaction mixture is heated under reflux for several hours to facilitate both the initial condensation and the subsequent cyclization.
-
After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid) to precipitate the product.
-
The crude product is collected by filtration, washed, and can be further purified by recrystallization.
-
Quantitative Data Summary
| Parameter | This compound | 6-amino-1,3-dimethyluracil |
| Starting Materials | 1,3-Dipropylurea, Ethyl Cyanoacetate | 1,3-Dimethylurea, Ethyl Cyanoacetate/Cyanoacetic Acid |
| Key Reagents | Strong Base (e.g., NaOEt, NaNH₂) | Strong Base (e.g., NaNH₂, NaOEt), Acetic Anhydride |
| Typical Reaction Temp. | Reflux | 100-120 °C or 40-95 °C (two-step)[5][7] |
| Reported Yield | Data not available | >90%[6], up to 93.71%[7] |
| Reported Purity | 97% (commercially available)[4] | up to 99.125%[7] |
Experimental Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the typical laboratory and industrial-scale synthesis workflows.
References
- 1. 6-Amino-1,3-dimethyluracil [webbook.nist.gov]
- 2. This compound 97 41862-14-0 [sigmaaldrich.com]
- 3. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
- 4. 1,3-二丙基-6-氨基脲嘧啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. prepchem.com [prepchem.com]
- 6. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 7. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 8. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
Navigating the Structure-Activity Landscape of 6-Amino-1,3-dipropyluracil Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The uracil scaffold is a cornerstone in medicinal chemistry, serving as a template for a diverse array of therapeutic agents. Among its many derivatives, 6-amino-1,3-dipropyluracil presents a promising starting point for the development of novel drug candidates. Understanding the structure-activity relationships (SAR) of this class of compounds is paramount to optimizing their biological activity, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the SAR of 6-aminouracil derivatives, drawing upon data from closely related compound series to illuminate the potential for therapeutic development. While comprehensive SAR studies on this compound derivatives are not extensively documented in publicly available literature, this guide will utilize analogous series to illustrate key principles and provide a framework for future research. The focus will be on two promising therapeutic avenues for uracil derivatives: adenosine receptor antagonism and anti-inflammatory activity.
Comparative Analysis of Biological Activity
To illustrate the impact of structural modifications on biological activity, we will examine the SAR of a series of 6-anilinouracil derivatives, which share the core 6-aminouracil structure with our topic of interest. The following tables summarize the inhibitory activity of these compounds against Gram-positive bacterial DNA polymerase IIIC (Pol IIIC) and their antibacterial activity against Bacillus subtilis.[1]
Table 1: Inhibition of DNA Polymerase IIIC by 6-Anilinouracil Derivatives [1]
| Compound | R (at N-3 of Uracil) | Ar (at 6-Anilino) | IC50 (µM) |
| 1a | H | 3-ethyl-4-methylphenyl | 0.12 |
| 1b | 4-hydroxybutyl | 3-ethyl-4-methylphenyl | 0.08 |
| 1c | 4-(dimethylamino)butyl | 3-ethyl-4-methylphenyl | 0.03 |
| 1d | 4-(piperidin-1-yl)butyl | 3-ethyl-4-methylphenyl | 0.04 |
| 2a | H | 4-methylphenyl | 0.45 |
| 2b | 4-hydroxybutyl | 4-methylphenyl | 0.30 |
Table 2: Antibacterial Activity of 6-Anilinouracil Derivatives against B. subtilis [1]
| Compound | R (at N-3 of Uracil) | Ar (at 6-Anilino) | MIC (µg/mL) |
| 1a | H | 3-ethyl-4-methylphenyl | >128 |
| 1b | 4-hydroxybutyl | 3-ethyl-4-methylphenyl | 8 |
| 1c | 4-(dimethylamino)butyl | 3-ethyl-4-methylphenyl | 64 |
| 1d | 4-(piperidin-1-yl)butyl | 3-ethyl-4-methylphenyl | 32 |
| 2a | H | 4-methylphenyl | >128 |
| 2b | 4-hydroxybutyl | 4-methylphenyl | 32 |
Key SAR Observations from Analogous Series:
-
Substitution at the 6-Anilino Group: The nature of the substituent on the aniline ring significantly influences inhibitory potency against Pol IIIC. The 3-ethyl-4-methylanilino group appears to be optimal for this activity.[1]
-
Substitution at the N-3 Position: Introduction of a substituent at the N-3 position of the uracil ring is crucial for antibacterial activity. A simple hydroxybutyl group (as in 1b ) confers potent antibacterial effects.[1]
-
Impact of Basic Amines: While the introduction of basic amino groups in the N-3 side chain (e.g., dimethylamino, piperidinyl) enhances Pol IIIC inhibition, it can be detrimental to antibacterial activity.[1]
These findings suggest that for this compound derivatives, modifications at the 6-amino substituent and potentially at the 5-position of the uracil ring could yield significant changes in biological activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for assays relevant to the potential therapeutic applications of this compound derivatives.
Adenosine Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for adenosine A1 receptors.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human adenosine A1 receptor.
-
Radioligand: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine), a selective A1 agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Theophylline.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
96-well Filter Plates: GF/B filters pre-treated with 0.3% polyethyleneimine.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to a final protein concentration of 20-50 µ g/well in assay buffer.
-
Assay Setup: In a 96-well filter plate, add in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]CCPA (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL Theophylline (10 µM), 50 µL [³H]CCPA, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of serially diluted test compound, 50 µL [³H]CCPA, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Detection: Dry the filters, add 50 µL of scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
Cells: RAW 264.7 macrophage cell line.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
LPS Solution: Lipopolysaccharide from E. coli.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Griess Reagent: A mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Nitrite Standard Solution.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS alone).
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with the nitrite standard solution. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
Visualizing Relationships and Pathways
Graphical representations are invaluable for understanding complex biological systems and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the SAR of this compound derivatives.
References
comparative analysis of different synthetic routes to pyrido[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its wide range of biological activities, including roles as kinase inhibitors, anti-inflammatory, antimicrobial, and antitumor agents.[1][2] The development of efficient and versatile synthetic routes to this core structure is of significant interest to the medicinal chemistry community. This guide provides a comparative analysis of three prominent synthetic strategies, offering objective performance comparisons supported by experimental data.
Synthetic Strategies Overview
There are four general approaches for the synthesis of the pyrido[2,3-d]pyrimidine core starting from a pyrimidine ring system, all of which utilize an appropriately substituted 4-aminopyrimidine.[3] More broadly, the synthesis can be approached by either constructing the pyridine ring onto a pyrimidine precursor or vice-versa. A third, increasingly popular strategy, involves the convergent assembly of the entire bicyclic system in a single step through multi-component reactions. This guide will focus on these three distinct approaches:
-
Route A: One-Pot, Three-Component Synthesis: A highly efficient and atom-economical approach where an aminopyrimidine, an aldehyde, and an active methylene compound are combined in a single pot.[2][4]
-
Route B: Synthesis from Pyrimidine Precursors: A classical and versatile method involving the annulation of a pyridine ring onto a pre-functionalized pyrimidine derivative.[3]
-
Route C: Synthesis from Pyridine Precursors: An alternative strategy where the pyrimidine ring is constructed upon a substituted pyridine core.
Route A: One-Pot, Three-Component Reaction
This modern approach exemplifies the principles of green chemistry by minimizing steps and waste.[2] The reaction typically proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[4] Various catalysts and conditions, including microwave irradiation and aqueous media, have been successfully employed to improve yields and reduce reaction times.[4]
General Scheme:
Starting Materials: 4(6)-Aminouracil, an aromatic aldehyde, and malononitrile. Conditions: Microwave irradiation or a catalyst such as diammonium hydrogen phosphate (DAHP) in an aqueous medium.[4]
Quantitative Data Summary
| Entry | Aldehyde (Ar) | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 1 | C₆H₅ | Microwave | DMF | 5 min | 95 | [4] |
| 2 | 4-Cl-C₆H₄ | Microwave | DMF | 5 min | 94 | [4] |
| 3 | 4-MeO-C₆H₄ | Microwave | DMF | 7 min | 92 | [4] |
| 4 | C₆H₅ | Conventional | DAHP / H₂O-EtOH | 5 h | 92 | [4] |
| 5 | 4-Cl-C₆H₄ | Conventional | DAHP / H₂O-EtOH | 4 h | 90 | [4] |
| 6 | 4-MeO-C₆H₄ | Conventional | DAHP / H₂O-EtOH | 6 h | 88 | [4] |
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis[4]
A mixture of 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) in dimethylformamide (DMF, 3 mL) was subjected to microwave irradiation at 250 W. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the resulting solid product was collected by filtration, washed with ethanol, and recrystallized from DMF/ethanol (1:3) to afford the pure pyrido[2,3-d]pyrimidine derivative.
Route B: Synthesis from Pyrimidine Precursors
This traditional and widely-used strategy involves the reaction of an activated aminopyrimidine with a three-carbon synthon to construct the adjoining pyridine ring.[3] A common example is the reaction of 6-aminouracil with a 1,3-dicarbonyl compound, such as acetylacetone.[3]
General Scheme:
Starting Materials: 6-Aminouracil and acetylacetone. Conditions: Heating in the presence of an acid catalyst like phosphoric acid.[3]
Quantitative Data Summary
| Entry | Pyrimidine | 1,3-Dicarbonyl | Conditions | Yield (%) | Reference |
| 1 | 6-Aminouracil | Acetylacetone | H₃PO₄, heat | Not specified | [3] |
| 2 | 6-Amino-1,3-dimethyluracil | Ethyl acetoacetate | Polyphosphoric acid, 120°C | High | General method |
| 3 | 6-Amino-1-ethyl-1H-pyrimidine-2,4-dione | t-Butyl acetoacetate | Solvent-free, heat | Not specified | [3] |
Experimental Protocol: Synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione[3]
A mixture of 6-aminouracil (10 mmol) and acetylacetone (12 mmol) is heated in phosphoric acid at 100-120°C for a specified time. After cooling, the reaction mixture is poured into water, and the pH is adjusted to neutral with a suitable base. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the final product.
Route C: Synthesis from Pyridine Precursors
This approach involves building the pyrimidine ring onto a pre-existing, functionalized pyridine. A representative example is the reaction of a 2-amino-3-cyanopyridine derivative with an agent that provides the remaining N-C-N fragment of the pyrimidine ring, such as dimethylformamide dimethylacetal (DMF-DMA) followed by cyclization with ammonia.[3]
General Scheme:
Starting Materials: 2-Amino-5-arylazo-nicotinates. Conditions: Reaction with DMF-DMA followed by treatment with ammonia in refluxing acetic acid.[3]
Quantitative Data Summary
| Entry | Pyridine Precursor | Reagents | Conditions | Yield (%) | Reference |
| 1 | 2-Amino-3-cyano-4-CF₃-6-phenyl pyridine | 1. Grignard reagent, 2. Cyclization | Not specified | Not specified | [5] |
| 2 | 2-Amino-5-arylazo-nicotinates | 1. DMF-DMA, 2. NH₃/AcOH | Reflux | Good | [3] |
| 3 | 2-Amino-5-arylazo-nicotinates | Thiourea | Fusion | Good | [3] |
Experimental Protocol: Synthesis from 2-Amino-5-arylazo-nicotinates[3]
A solution of the 2-amino-5-arylazo-nicotinate (5 mmol) in an appropriate solvent is treated with dimethylformamide dimethylacetal (DMF-DMA, 6 mmol) and refluxed until the starting material is consumed (monitored by TLC). The solvent is then evaporated under reduced pressure. The resulting amidine intermediate is dissolved in glacial acetic acid, and aqueous ammonia is added. The mixture is refluxed for several hours. After cooling, the product precipitates and is collected by filtration, washed, and recrystallized to afford the pyrido[2,3-d]pyrimidine.
Comparative Analysis
| Feature | Route A: Multi-Component | Route B: From Pyrimidine | Route C: From Pyridine |
| Efficiency | High (one-pot) | Moderate (multi-step) | Moderate (multi-step) |
| Atom Economy | Excellent | Good | Good |
| Versatility | High (diverse inputs) | High (many C3 synthons) | Moderate (depends on pyridine availability) |
| Conditions | Mild to moderate, MW option | Often requires strong acid/heat | Can require harsh conditions (fusion) |
| Green Chemistry | Very good alignment | Moderate | Moderate |
| Yields | Generally high (88-95%) | Variable, often good to high | Generally good |
Visualizing Workflows and Biological Relevance
To better illustrate the processes and significance of pyrido[2,3-d]pyrimidines, the following diagrams are provided.
Caption: Workflow of a one-pot, three-component synthesis.
Many pyrido[2,3-d]pyrimidine derivatives function as kinase inhibitors. For instance, some have shown potent activity against PIM-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[6][7]
Caption: Inhibition of the PIM-1 signaling pathway.
Conclusion
The synthesis of pyrido[2,3-d]pyrimidines can be achieved through several effective routes.
-
Multi-component reactions (Route A) stand out for their operational simplicity, high efficiency, and adherence to green chemistry principles, making them ideal for library synthesis and rapid lead discovery.[2][4]
-
Syntheses from pyrimidine (Route B) or pyridine (Route C) precursors offer great versatility and are invaluable for creating specific substitution patterns that may not be accessible through multi-component strategies. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution patterns, and the scale of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemres.org [orgchemres.org]
- 3. jocpr.com [jocpr.com]
- 4. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 5. Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Inhibitory Activity of 6-Anilinouracils on DNA Polymerase III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of 6-anilinouracil derivatives against Gram-positive bacterial DNA polymerase III (Pol IIIC). It includes supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative Pol IIIC inhibitors.
Executive Summary
6-Anilinouracils are a class of potent and selective inhibitors of the Gram-positive bacterial DNA polymerase IIIC, an essential enzyme for bacterial DNA replication.[1] These compounds act as dGTP analogues, forming a stable ternary complex with the polymerase and the DNA template, thereby halting DNA synthesis.[1] This guide details the structure-activity relationships (SAR) of various 6-anilinouracil derivatives, presenting their inhibitory constants (Ki) against Pol IIIC and their minimum inhibitory concentrations (MICs) against pathogenic bacteria. Furthermore, it compares their performance with other classes of Pol IIIC inhibitors and provides detailed protocols for assessing their inhibitory activity.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of 6-anilinouracil derivatives and other DNA polymerase III inhibitors is summarized below. Ki values represent the concentration of the inhibitor required to produce half-maximum inhibition of the enzyme, while MIC values indicate the minimum concentration of the compound required to inhibit bacterial growth in vitro.
Table 1: Inhibitory Activity (Ki) of 6-Anilinouracil Derivatives against Bacillus subtilis DNA Polymerase III
| Compound | Substituent at N3 | Ki (µM) |
| 6-(3-ethyl-4-methylanilino)uracil (EMAU) | -H | 0.4 - 2.8[2] |
| N3-ethyl-EMAU | -CH2CH3 | 0.02 - 0.5[3] |
| N3-allyl-EMAU | -CH2CH=CH2 | 0.02 - 0.5[3] |
| N3-hydroxybutyl-EMAU (HB-EMAU) | -(CH2)4OH | 0.4 - 2.8[2] |
| N3-methoxybutyl-EMAU (MB-EMAU) | -(CH2)4OCH3 | 0.4 - 2.8[2] |
| 6-(3,4-trimethyleneanilino)uracil (TMAU) | -H | 0.4 - 2.8[1] |
| N3-ethyl-TMAU | -CH2CH3 | 0.02 - 0.5[3] |
| N3-allyl-TMAU | -CH2CH=CH2 | 0.02 - 0.5[3] |
Table 2: Minimum Inhibitory Concentration (MIC) of 6-Anilinouracil Derivatives against Staphylococcus aureus
| Compound | MIC (µg/mL) |
| 6-(3-ethyl-4-methylanilino)uracil (EMAU) | 9 - 18[1] |
| N3-hydroxybutyl-EMAU (HB-EMAU) | 8 - 16[4] |
| N3-methoxybutyl-EMAU (MB-EMAU) | 0.5 - 15[2] |
| N3-hydroxybutyl-6-(3'-iodo-4'-methylanilino)uracil (HB-IMAU) | 8 - 32[4] |
| N3-methoxybutyl-6-(3'-iodo-4'-methylanilino)uracil (MB-IMAU) | 0.5 - 15[2] |
Table 3: Comparison of DNA Polymerase III Inhibitors
| Inhibitor Class | Example Compound | Target Organism(s) | Mechanism of Action | Reported Ki/IC50 |
| 6-Anilinouracils | 6-(3-ethyl-4-methylanilino)uracil (EMAU) | Gram-positive bacteria | dGTP analog, forms ternary complex with Pol IIIC and DNA[1] | 0.4 - 2.8 µM[2] |
| Hydroxyphenylazopyrimidines | 6-(p-hydroxyphenylazo)-uracil (HPUra) | Bacillus subtilis | dGTP analog, requires reduction to active form[1] | < 1 µM[1] |
| N7-Substituted Guanines | ACX-362E | Clostridioides difficile | Guanine-like moiety base-pairs with cytosine in the template | Phase 2 Clinical Trials[5] |
| Natural Products | Nargenicin | Staphylococcus aureus | Allosteric inhibition, binds away from the active site | Potent inhibitor (specific Ki not stated) |
Experimental Protocols
DNA Polymerase IIIC Inhibition Assay
This protocol outlines the determination of the inhibitory activity of compounds against purified bacterial DNA polymerase IIIC.[1]
Materials:
-
Purified DNA Polymerase IIIC (from B. subtilis or other Gram-positive bacteria)
-
Activated calf thymus DNA (template/primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP)
-
Assay Buffer: Tris-HCl (pH 7.5), MgCl₂, Dithiothreitol (DTT), Bovine Serum Albumin (BSA)
-
Inhibitor stock solutions (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture containing assay buffer, activated calf thymus DNA, dATP, dCTP, dGTP, and [³H]dTTP.
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. A control reaction with DMSO alone should be included.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA Polymerase IIIC to the reaction mixture.
-
Incubation: Incubate the reaction tubes at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of incorporated [³H]dTTP for each inhibitor concentration. Calculate the percentage of inhibition relative to the DMSO control. The Ki value can be determined by fitting the data to appropriate enzyme inhibition models.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Inhibitor stock solutions
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in MHB. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of Inhibitor: Perform a two-fold serial dilution of the test compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no inhibitor) and negative (no bacteria) growth controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Mandatory Visualization
Caption: Mechanism of DNA Polymerase III inhibition by 6-anilinouracils.
Caption: Workflow for screening and validating DNA Polymerase III inhibitors.
References
- 1. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of DNA polymerase III as novel antimicrobial agents against gram-positive eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Anticancer Compounds Potentially Derived from 6-Amino-1,3-dipropyluracil
Introduction to a Promising Precursor
6-Amino-1,3-dipropyluracil serves as a versatile building block in medicinal chemistry. Its chemical structure is amenable to the construction of fused heterocyclic systems, notably pyrido[2,3-d]pyrimidines and deazaflavins, both of which have garnered significant attention for their potent anticancer activities. These activities often stem from the inhibition of key cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction.
Pyrido[2,3-d]pyrimidines: A Scaffold with Diverse Anticancer Activity
Pyrido[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of antitumor activities by targeting various enzymes crucial for cancer cell survival and proliferation.[1]
In Vitro Efficacy of Pyrido[2,3-d]pyrimidine Derivatives
Numerous studies have highlighted the potent cytotoxic effects of pyrido[2,3-d]pyrimidines against a range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and other critical enzymes like thymidylate synthase.[2][3][4]
For instance, a series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) cancer cell lines.[3] One of the most potent compounds, 8a , exhibited significant inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the epidermal growth factor receptor.[3] Another study reported on diaryl and alkyl-substituted pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors, with compounds 1n and 2j showing excellent anticancer activity against HCT 116, MCF-7, Hep G2, and PC-3 cell lines.[4]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (8a) | A-549 (Lung) | 16.2 | [3] |
| PC-3 (Prostate) | 7.98 | [3] | |
| Diaryl Pyrido[2,3-d]pyrimidine (1n) | HCT 116 (Colon) | 1.98 ± 0.69 | [4] |
| MCF-7 (Breast) | 2.18 ± 0.93 | [4] | |
| Hep G2 (Liver) | 4.04 ± 1.06 | [4] | |
| PC-3 (Prostate) | 4.18 ± 1.87 | [4] | |
| Alkyl Substituted Pyrido[2,3-d]pyrimidine (2j) | HCT 116 (Colon) | 1.48 ± 0.86 | [4] |
| MCF-7 (Breast) | 3.18 ± 0.79 | [4] | |
| Hep G2 (Liver) | 3.44 ± 1.51 | [4] | |
| PC-3 (Prostate) | 5.18 ± 1.85 | [4] |
In Vivo Efficacy of Pyrido[2,3-d]pyrimidine Derivatives
While extensive in vivo data for pyrido[2,3-d]pyrimidines derived from 6-aminouracils is still emerging, some studies have shown promising results. For example, certain pyrido[2,3-d]pyrimidine derivatives have been evaluated in xenograft models and have demonstrated the ability to inhibit tumor growth. One study on novel imamine-1,3,5-triazine derivatives, which share structural similarities, showed that compound 4f had a strong inhibitory effect on the proliferation of MDA-MB-231 tumor xenografts in vivo.[5] Another study on 1,3,4-thiadiazole analogues found that compounds 4c and 4d displayed in vivo anticancer activity comparable to the standard drug.[6]
Deazaflavins: Potent Cytotoxic Agents
5-Deazaflavin derivatives represent another class of compounds with significant anticancer potential that can be synthesized from 6-aminouracil precursors. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.
In Vitro Efficacy of Deazaflavin Derivatives
Novel 5-deazaflavin derivatives have shown high cytotoxicity against various cancer cell lines. For instance, a study reported the synthesis and evaluation of a series of 5-deazaflavins, with several compounds demonstrating potent activity against the MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.[7][8] Notably, compound 5d from this series exhibited remarkable potency with a nanomolar IC50 value against the MCF-7 cell line.[7][8]
| Compound/Derivative Class | Cancer Cell Line | IC50 | Reference |
| 5-Deazaflavin (4j) | MCF-7 (Breast) | 0.5 - 190 nM | [7][8] |
| 5-Deazaflavin (5d) | MCF-7 (Breast) | 0.1 nM | [7][8] |
| HeLa (Cervical) | 1.26 µM | [7][8] | |
| 5-Deazaflavin (8c) | HeLa (Cervical) | 1.69 µM | [7][8] |
| 5-Deazaflavin (9g) | HeLa (Cervical) | 1.52 µM | [7][8] |
In Vivo Efficacy of Deazaflavin Derivatives
Currently, there is a lack of specific in vivo efficacy data in the public domain for deazaflavin derivatives explicitly synthesized from this compound. Further research, including animal studies, is necessary to translate the promising in vitro results into potential clinical applications.
Experimental Protocols
General Synthesis of Pyrido[2,3-d]pyrimidines from 6-Aminouracil Derivatives
A common synthetic route to pyrido[2,3-d]pyrimidines involves the condensation of a 6-aminouracil derivative with a suitable three-carbon synthon, often an α,β-unsaturated carbonyl compound or its equivalent. The reaction typically proceeds via a Michael addition followed by intramolecular cyclization and subsequent aromatization.
General synthetic scheme for Pyrido[2,3-d]pyrimidines.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for a typical in vitro MTT cytotoxicity assay.
In Vivo Tumor Xenograft Study
The in vivo anticancer efficacy is commonly assessed using tumor xenograft models in immunocompromised mice.
General workflow for an in vivo tumor xenograft study.
Signaling Pathways
The anticancer effects of these compounds are often mediated through the modulation of critical signaling pathways. For instance, pyrido[2,3-d]pyrimidine derivatives that inhibit EGFR block the downstream signaling cascades responsible for cell proliferation and survival.
Simplified EGFR signaling pathway and the inhibitory action of Pyrido[2,3-d]pyrimidines.
Conclusion
Derivatives of pyrido[2,3-d]pyrimidine and deazaflavin, which can be synthesized from 6-aminouracil precursors like this compound, represent promising avenues for the development of novel anticancer agents. The available data from analogous compounds demonstrate potent in vitro cytotoxicity against a variety of cancer cell lines and, in some cases, promising in vivo activity. Further research is warranted to synthesize and evaluate the efficacy of derivatives directly from this compound to fully elucidate their therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore this important area of medicinal chemistry.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Cross-Reactivity Data for 6-Amino-1,3-dipropyluracil Analogs
This guide, therefore, pivots to a comparative overview of the known biological activities and applications of 6-Amino-1,3-dipropyluracil and its close structural analog, 6-Amino-1,3-dimethyluracil, based on the available information. This will provide researchers, scientists, and drug development professionals with a valuable summary of the current state of knowledge for these compounds.
Comparison of Biological Activities and Applications
While direct cross-reactivity data is unavailable, a comparison of the documented biological activities and applications of this compound and its analogs can offer insights into their potential biological targets and therapeutic areas of interest.
| Compound | Reported Biological Activities | Applications |
| This compound | Vasorelaxant activity of its derivatives (pyrido[2,3-d]pyrimidines) via phosphodiesterase inhibition. | Precursor in the synthesis of deazaflavins, pyrido[2,3-d]pyrimidines, and other compounds with medicinal interest, including potential leads against Mycobacterium tuberculosis. |
| 6-Amino-1,3-dimethyluracil | Derivatives have shown potential as antibacterial agents.[2] | Key intermediate in the synthesis of various antiviral and anticancer agents.[3] Also used in the synthesis of the hypotensive drug urapidil and the antiarrhythmic drug nifekalant.[4] Serves as a precursor for compounds with potential applications in agrochemicals, such as herbicides and plant growth regulators.[3] |
| General 5- and 6-Aminouracil Derivatives | Broad range of activities including antimicrobial, anticancer, antiviral, anti-Alzheimer, and antioxidant properties.[1] | Precursors for the synthesis of various heterocyclic compounds with therapeutic potential.[1] |
Experimental Protocols: Synthesis of 6-Aminouracil Analogs
Detailed experimental protocols for cross-reactivity studies are not available due to the lack of such studies in the reviewed literature. However, the synthesis of the parent compounds is a critical first step in any such investigation. Below are generalized synthetic approaches described in the literature.
Synthesis of 6-Amino-1,3-dimethyluracil:
A common method for the preparation of 6-Amino-1,3-dimethyluracil involves the condensation and subsequent cyclization of 1,3-dimethylurea with cyanoacetic acid. A patented method describes the following steps:
-
Dehydration of 70% cyanoacetic acid via vacuum distillation.
-
The dehydrated cyanoacetic acid is cooled, and a condensing agent (such as 1,3-dicyclohexylcarbodiimide and diatomite) and acetic anhydride are added.
-
1,3-dimethylurea is then added to the reaction mixture.
-
The reaction proceeds in stages, followed by vacuum distillation to yield 1,3-dimethylcyanoacetylurea.
-
A final cyclization reaction, potentially under centrifugation, yields 6-Amino-1,3-dimethyluracil.[4]
This method is highlighted for its potential to improve reaction yield and product purity while reducing reaction time and the use of toxic substances.[4]
Relationships and Applications of 6-Aminouracil Analogs
The following diagram illustrates the role of 6-aminouracil analogs as precursors for various classes of biologically active compounds.
Caption: Synthetic pathways from 6-aminouracil analogs to various bioactive compounds and their applications.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
A Comparative Guide: Classical Heating vs. Microwave-Assisted Synthesis of 6-Aminouracils
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-aminouracil, a key intermediate in the production of various pharmaceuticals, including diuretics and anti-asthmatic drugs, has traditionally been accomplished through classical heating methods. However, the emergence of microwave-assisted organic synthesis (MAOS) offers a compelling alternative, promising significant improvements in efficiency and sustainability. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic needs.
At a Glance: Key Performance Metrics
Microwave-assisted synthesis consistently demonstrates superior performance in the synthesis of 6-aminouracils and related compounds, primarily through drastic reductions in reaction time and often leading to higher yields.
| Parameter | Classical Heating Method 1 | Classical Heating Method 2 | Microwave-Assisted Method |
| Reaction Time | 10–12 hours[1] | 3 hours[1] | 10 minutes[2] |
| Yield | 69%[1] | 96.9%[1] | High to Excellent[2] |
| Solvent Usage | Anhydrous Ethanol[1] | Anhydrous Methanol[1] | Solvent-Free[2] |
| Energy Consumption | High | Moderate | Low |
| Process Complexity | Moderate | Moderate | Low |
The Shift Towards Greener Chemistry: Why Microwaves?
Classical heating methods rely on conventional heat transfer, where the reaction vessel is heated externally, and the heat is then transferred to the reaction mixture. This process can be slow and energy-intensive, often leading to uneven heating and the formation of byproducts.
In contrast, microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy directly and convert it into heat.[3] This results in rapid and uniform heating of the reaction mixture, leading to several key advantages:
-
Accelerated Reaction Rates: The direct and efficient energy transfer in MAOS dramatically shortens reaction times, often from hours to minutes.[4]
-
Enhanced Yields: Uniform heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.
-
Alignment with Green Chemistry: The potential for solvent-free reactions and reduced energy usage positions MAOS as a more environmentally friendly approach.[5]
Experimental Protocols: A Detailed Comparison
The following sections provide detailed experimental protocols for the synthesis of 6-aminouracil using both classical and microwave-assisted techniques.
Classical Synthesis of 6-Aminouracil
Method 1: Long Reflux
-
Reactants: Ethyl cyanoacetate (0.1 mol), urea (0.1 mol), sodium (0.2 mol), and anhydrous ethanol (290 mL).[1]
-
Procedure:
-
Yield: 69%.[1]
Method 2: Shorter Reflux with Higher Yield
-
Reactants: Methyl cyanoacetate (50 mmol), urea (50 mmol), sodium (100 mmol), and anhydrous methanol (50 mL).[1]
-
Procedure:
-
Sodium metal is completely dissolved in anhydrous methanol in a three-necked flask with vigorous stirring.[1]
-
Methyl cyanoacetate is added dropwise at room temperature, and the reaction is maintained at this temperature for 30 minutes.[1]
-
Urea is added, and the mixture is refluxed for 3 hours.[1]
-
After cooling to room temperature, the mixture is filtered. The filter cake is washed with a small amount of anhydrous methanol, dissolved in water, and neutralized with glacial acetic acid.[1]
-
The mixture is stirred for an additional 2 hours, filtered, and the resulting solid is dried.[1]
-
-
Yield: 96.9%.[1]
Microwave-Assisted Synthesis of 6-Aminouracils
-
Reactants: Cyanoacetic acid, urea (or substituted ureas), and acetic anhydride.[2]
-
Procedure:
-
Equimolar amounts of cyanoacetic acid and urea are thoroughly mixed with 2 equivalents of freshly distilled acetic anhydride in a microwave reactor vessel.[2]
-
The reaction mixture is exposed to microwave irradiation at 40% power and 60 °C for 10 minutes.[2]
-
After cooling, the reaction is treated with aqueous sodium hydroxide to afford the 6-aminouracil product.[2]
-
-
Yield: Described as "excellent" and "high".[2]
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for classical and microwave-assisted synthesis of 6-aminouracils.
Caption: Classical Synthesis Workflow for 6-Aminouracil.
Caption: Microwave-Assisted Synthesis Workflow for 6-Aminouracils.
Conclusion
The data overwhelmingly supports the adoption of microwave-assisted techniques for the synthesis of 6-aminouracils. The dramatic reduction in reaction time, from hours to mere minutes, coupled with high to excellent yields and the potential for solvent-free conditions, presents a significant advancement over classical heating methods. For researchers and drug development professionals seeking to optimize their synthetic routes, improve efficiency, and embrace greener chemical practices, microwave-assisted synthesis is a highly recommended and superior alternative.
References
- 1. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
Fused Heterocyclic Uracil Derivatives: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Fused heterocyclic uracil derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various fused heterocyclic uracil derivatives, supported by experimental data from recent studies. We delve into the methodologies of key cytotoxicity assays and explore the signaling pathways implicated in their mechanism of action.
Data Presentation: Cytotoxicity of Fused Heterocyclic Uracil Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected fused heterocyclic uracil derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | 8g (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine | HT-29 (Colon) | 4.01 ± 0.20 | [1] |
| 8f (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine | HT-29 (Colon) | 4.55 ± 0.23 | [1] | |
| 10a | PC3 (Prostate) | 0.19 | [2] | |
| 10b | MCF-7 (Breast) | 1.66 | [2] | |
| 9e | A549 (Lung) | 4.55 | [2] | |
| Compound 3 | MCF-7 (Breast) | 23.42 | [3] | |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (5e, 5h, 5k, 5l) | Various | 29 - 59 | [4][5] | |
| Thieno[2,3-d]pyrimidine | 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [6] |
| 17f | HepG2 (Liver) | 4.10 ± 0.45 | [6] | |
| 10b (2-(4-bromophenyl)triazole derivative) | MCF-7 (Breast) | 19.4 ± 0.22 | [7] | |
| 10e (2-(anthracen-9-yl)triazole derivative) | MCF-7 (Breast) | 14.5 ± 0.30 | [7] | |
| Compound 8 | HT-29 (Colon) | - | [8] | |
| 5-arylthieno[2,3-d]pyrimidine derivative 1 | MCF-7 (Breast) | 0.0091 | [9] | |
| 5-arylthieno[2,3-d]pyrimidine derivative 2 | MCF-7 (Breast) | 0.028 | [9] |
Experimental Protocols
The evaluation of the cytotoxic activity of the synthesized compounds is predominantly carried out using colorimetric assays such as the MTT and Sulforhodamine B (SRB) assays. These methods provide a quantitative measure of cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability.[10][11] It is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, MTT, into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells.[10]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.[10]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.[12] The percentage of cell viability is calculated relative to untreated control cells.
Sulforhodamine B (SRB) Assay
The SRB assay is another robust method for determining cytotoxicity, which relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[13] The amount of bound dye is proportional to the total cellular protein mass.[13]
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a desired duration.
-
Cell Fixation: After treatment, the cells are fixed by adding cold 10% (wt/vol) TCA to each well and incubating for 1 hour at 4°C.[14][15]
-
Staining: The TCA is removed, and the plates are washed with water and air-dried. Then, a 0.4% (wt/vol) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[14]
-
Washing: Unbound dye is removed by washing the plates multiple times with 1% (vol/vol) acetic acid.[14][15]
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[15]
-
Absorbance Measurement: The absorbance is measured at approximately 510-565 nm using a microplate reader.[15][16]
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a simplified representation of a signaling pathway often targeted by these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-bioarray.com [creative-bioarray.com]
Catalyst-Free Synthesis in Water: A Greener Approach to Chemical Reactions
A comparative analysis of catalyst-free and catalyzed organic syntheses in aqueous media, providing researchers, scientists, and drug development professionals with data-driven insights into the green chemistry aspects of these methodologies.
The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical and pharmaceutical industries. A key focus is the reduction or elimination of hazardous substances, including many traditional catalysts and organic solvents. Performing reactions in water, the most abundant and environmentally benign solvent, is a significant step towards this goal. This guide provides a comparative assessment of catalyst-free synthesis in water against its catalyzed counterparts, focusing on key green chemistry metrics, experimental protocols, and reaction mechanisms.
Performance Comparison: Catalyst-Free vs. Catalyzed Reactions in Water
The decision to employ a catalyst-free method in water hinges on a careful evaluation of its efficiency and environmental impact compared to traditional catalyzed approaches. The following tables summarize quantitative data for three common and important organic reactions: the Aldol Condensation, the Biginelli Reaction, and the Diels-Alder Reaction.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. While traditionally catalyzed by acids or bases, recent studies have demonstrated its feasibility in water without any catalyst.
| Parameter | Catalyst-Free Aldol Condensation[1] | L-Proline Catalyzed Aldol Condensation in Water[2][3] |
| Reaction | p-Nitrobenzaldehyde + Acetone | Cyclohexanone + 4-Nitrobenzaldehyde |
| Catalyst | None | L-Proline (0.5-30 mol%) |
| Solvent | Water | Water |
| Temperature | 50°C | Room Temperature |
| Reaction Time | 48 hours | 9 - 48 hours |
| Yield | 92% | 77 - 98% |
| Atom Economy | ~90% (calculated) | ~85-90% (calculated) |
| E-Factor | Lower (theoretically) | Higher due to catalyst and potential additives |
| Process Mass Intensity (PMI) | Lower (theoretically) | Higher due to catalyst and potential additives |
Note: Atom Economy, E-Factor, and PMI for the catalyst-free reaction are theoretical calculations based on the reaction stoichiometry, assuming high conversion and simple work-up. The values for the catalyzed reaction are estimates based on typical experimental conditions.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.
| Parameter | Catalyst-Free Biginelli Reaction[4] | Acid-Catalyzed Biginelli Reaction in Water[5] |
| Reactants | Benzaldehyde, Ethyl Acetoacetate, Urea | Substituted Aldehyde, Ethyl Acetoacetate, Urea |
| Catalyst | None (Solvent-free ball milling) | H₂SO₄ |
| Solvent | None | Water |
| Temperature | Room Temperature (during milling) | 80°C |
| Reaction Time | 30 minutes | 1 hour |
| Yield | >98% | 35.9 - 91.9% |
| Atom Economy | High (>95%) | High (>95%) |
| E-Factor | Very Low | Higher due to acid catalyst and neutralization waste |
| PMI | Very Low | Higher due to catalyst and work-up |
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. While it can proceed thermally, Lewis acid catalysis is often employed to enhance its rate and selectivity.
| Parameter | Catalyst-Free Diels-Alder Reaction in Water | Lewis Acid Catalyzed Diels-Alder Reaction in Water[6][7][8] |
| Reactants | Cyclopentadiene + Dienophile | Cyclopentadiene + 3-phenyl-1-(2-pyridyl)-2-propen-1-ones |
| Catalyst | None | Cu(NO₃)₂ (0.010 M) |
| Solvent | Water | Water |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Can be slow (hours to days) | Significantly faster |
| Yield | Moderate to High | Excellent |
| Rate Enhancement | Baseline | Up to 79,300-fold acceleration compared to uncatalyzed reaction in acetonitrile[6] |
| Selectivity (endo/exo) | Water can enhance endo selectivity | Catalyst can dictate selectivity |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the catalyst-free and catalyzed versions of the Aldol Condensation.
Catalyst-Free Aldol Condensation in Water
Reaction: p-Nitrobenzaldehyde with Acetone
Procedure:
-
To a round-bottom flask, add p-nitrobenzaldehyde (1.0 mmol) and acetone (10.0 mmol).
-
Add 5 mL of deionized water.
-
Stir the mixture vigorously at 50°C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldol product.
L-Proline Catalyzed Aldol Condensation in Water
Reaction: 4-Nitrobenzaldehyde with Cyclohexanone
Procedure:
-
In a vial, dissolve 4-nitrobenzaldehyde (0.5 mmol) and L-proline (0.15 mmol, 30 mol%) in 1.0 mL of deionized water.
-
Add cyclohexanone (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, add 5 mL of brine and extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the aldol product.
Reaction Mechanisms and Logical Relationships
Understanding the underlying mechanisms is key to optimizing reaction conditions and designing new synthetic routes. The following diagrams, generated using Graphviz, illustrate the proposed pathways for catalyst-free reactions in water.
Caption: Proposed mechanism for the catalyst-free Biginelli reaction in water.
Caption: General mechanism for a catalyst-free aldol condensation in water.
Caption: The concerted mechanism of the Diels-Alder reaction, often accelerated by water.
Conclusion
Catalyst-free synthesis in water presents a compelling green alternative to many traditional organic reactions. By eliminating the need for catalysts and organic solvents, these methods can significantly reduce waste, improve safety, and lower costs. As the data indicates, catalyst-free approaches can offer comparable or even superior yields and reaction times in certain cases, such as the Biginelli reaction under ball milling conditions. However, for other transformations like the Diels-Alder reaction, catalysis may still be necessary to achieve practical reaction rates.
The choice between a catalyst-free and a catalyzed approach in water must be made on a case-by-case basis, considering factors such as reaction kinetics, desired selectivity, and the overall process efficiency. This guide provides a framework and initial data for making such an assessment, empowering researchers to develop more sustainable and efficient synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
- 6. [PDF] Lewis acid catalysis of a Diels-Alder reaction in water | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Safety Operating Guide
Safe Disposal of 6-Amino-1,3-dipropyluracil: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 6-Amino-1,3-dipropyluracil, a substituted uracil derivative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and requires specific personal protective equipment (PPE) to minimize exposure risks.[1][2]
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Always wear appropriate chemical-resistant gloves. Inspect gloves before use and use a proper removal technique to avoid skin contact.[3]
-
Eye Protection: Safety glasses with side shields are mandatory.[3]
-
Respiratory Protection: For handling solids and avoiding dust formation, a dust mask (type N95 or equivalent) is recommended.[1]
-
Ventilation: Ensure adequate ventilation, preferably in a fume hood, to avoid inhalation of dust or vapors.[3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[2][3]
Disposal Procedure: A Step-by-Step Approach
The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] Currently, there are no widely documented experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale.
Step 1: Waste Collection and Containment
-
Preparation: Don the required PPE as outlined above.
-
Collection: Carefully sweep up any solid waste of this compound. Take precautions to avoid generating dust.[3]
-
Containerization: Place the collected waste into a suitable, well-labeled, and securely sealed container.[3]
Step 2: Temporary Storage
-
Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated area.
-
Segregation: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[4]
Step 3: Professional Disposal
-
Contact: Arrange for the collection of the chemical waste with a licensed and approved waste disposal company.[3]
-
Documentation: Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Spill Management
In the event of a small spill:
-
Ensure Safety: Wear the appropriate PPE.
-
Containment: Prevent the further spread of the solid material.
-
Collection: Gently sweep up the spilled solid, avoiding dust creation.[3]
-
Disposal: Place the collected material in a sealed container for disposal as chemical waste.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and safety information for this compound.
| Property | Value | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1][2] |
| Storage Class Code | 11 - Combustible Solids | [1] |
| Personal Protective Equipment | Dust mask, Eyeshields, Gloves | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 6-Amino-1,3-dipropyluracil
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 6-Amino-1,3-dipropyluracil. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4) and can cause skin, eye, and respiratory irritation.[1][2][3] The to start with the most important known symptoms and effects are described in the labelling and/or in section 11 of the safety data sheet.[4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[4][5] | Conforming to EN166 (EU) or NIOSH (US) approved standards.[4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[4][5] | Regulation (EU) 2016/425 and the standard EN 374.[4] |
| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] | NIOSH (US) or CEN (EU) approved.[4] |
| Body Protection | Laboratory coat, long-sleeved jacket, or disposable chemical-resistant coveralls.[6] | Appropriate for the scale of the operation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[4][5]
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke when using this product.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store away from incompatible materials, such as strong oxidizing agents.[9]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
Table 2: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][9] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4][9] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical help.[4][7][9] |
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 1.
-
Avoid dust formation.[4]
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[4]
-
Do not let the product enter drains.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Disposal:
-
Dispose of the chemical by offering surplus and non-recyclable solutions to a licensed disposal company.[4]
-
One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated packaging should be disposed of as unused product.[4]
-
Always dispose of contents and containers in accordance with local, regional, national, and international regulations.
Below is a workflow diagram illustrating the key handling and emergency procedures.
Caption: Workflow for handling and emergency procedures for this compound.
References
- 1. This compound 97 41862-14-0 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. 6-Amino-1-methyluracil | C5H7N3O2 | CID 75520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. echemi.com [echemi.com]
- 8. 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5 [lanyachem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
